6-Chlorohept-4-EN-2-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62939-63-3 |
|---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
6-chlorohept-4-en-2-yne |
InChI |
InChI=1S/C7H9Cl/c1-3-4-5-6-7(2)8/h5-7H,1-2H3 |
InChI Key |
JHKAUXIYBFCWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CC(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chlorohept-4-en-2-yne
This technical guide provides a comprehensive overview of the chemical compound 6-Chlorohept-4-en-2-yne, including its nomenclature, chemical properties, and representative experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature and Identification
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Chemical and Physical Properties
The following table summarizes the key computed chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H9Cl | PubChem[1] |
| Molecular Weight | 128.60 g/mol | PubChem[1] |
| InChI | InChI=1S/C7H9Cl/c1-3-4-5-6-7(2)8/h5-7H,1-2H3 | PubChem[1] |
| InChIKey | JHKAUXIYBFCWHI-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC#CC=CC(C)Cl | PubChem[1] |
Synthesis Protocol
Representative Synthesis of a Chloro-en-yne Compound
A plausible synthetic route for a chloro-en-yne derivative involves the reaction of the corresponding alcohol with a hydrohalic acid. The following is an adaptation of a known procedure for a similar molecule.
Materials:
-
2-fluoro-3-hydroxy-6,6-dimethylhept-1-ene-4-yne (starting material)
-
Concentrated Hydrochloric Acid
Procedure:
-
To 200 ml of concentrated hydrochloric acid, add 10 grams (0.064 moles) of 2-fluoro-3-hydroxy-6,6-dimethylhept-1-ene-4-yne.
-
Stir the mixture at room temperature for 5 hours.
-
After the reaction period, the mixture is worked up to isolate the chlorinated product. This typically involves extraction with an organic solvent, followed by washing and drying of the organic layer.
-
The final product is purified, for example, by distillation or chromatography.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the expected spectroscopic features can be predicted.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the proton on the chlorine-bearing carbon, the vinylic protons, and the protons of the other methyl group. The vinylic protons would likely appear in the deshielded region of the spectrum. |
| ¹³C NMR | Resonances for the seven carbon atoms, including the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the carbon atom bonded to chlorine, and the two methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C stretch of the alkyne, the C=C stretch of the alkene, and the C-Cl stretch. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the loss of a chlorine atom and other functional groups. |
Reactivity and Potential Applications
Specific reactivity and biological activity data for this compound are not documented in available literature. However, the presence of an alkyne, an alkene, and a chloroalkane functional group suggests that it could undergo a variety of chemical transformations. These functional groups are valuable in synthetic organic chemistry and could potentially be of interest in the development of novel chemical entities for drug discovery.
Visualizations
To aid in the conceptualization of workflows involving compounds like this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of a chloro-en-yne compound.
Caption: A logical workflow for the structural characterization of a novel compound.
References
Spectroscopic Analysis of 6-Chlorohept-4-en-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide to the spectroscopic characteristics of the molecule 6-chlorohept-4-en-2-yne. Due to a lack of publicly available experimental spectra, this guide is based on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It includes structured data tables, generalized experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis, intended to aid researchers in the identification and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These values are estimations based on the chemical structure (CH₃-C≡C-CH=CH-CHCl-CH₃) and should be confirmed by experimental analysis. The predictions assume the (E)-isomer for the alkene, which is typically more stable.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for (E)-6-Chlorohept-4-en-2-yne (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~1.95 | Doublet | 3H | H-1 | Coupled to H-6 |
| ~2.05 | Singlet | 3H | H-7 | Alkyne methyl group, no adjacent protons |
| ~4.60 | Quartet of Doublets | 1H | H-6 | Coupled to H-1 and H-5 |
| ~5.70 | Doublet of Doublets | 1H | H-5 | Coupled to H-6 and H-4 |
| ~6.10 | Doublet of Quartets | 1H | H-4 | Coupled to H-5 and long-range to H-7 |
Table 2: Predicted ¹³C NMR Data for (E)-6-Chlorohept-4-en-2-yne (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~4.5 | C-7 |
| ~25.0 | C-1 |
| ~55.0 | C-6 |
| ~80.0 | C-3 |
| ~88.0 | C-2 |
| ~110.0 | C-4 |
| ~140.0 | C-5 |
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| ~2980-2920 | C-H | Alkane (sp³) | Medium-Strong |
| ~2250-2200 | C≡C | Alkyne | Weak-Medium |
| ~1670-1650 | C=C | Alkene | Medium |
| ~970-960 | C-H bend | (E)-Alkene | Strong |
| ~750-650 | C-Cl | Chloroalkane | Strong |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound (C₇H₉Cl) is approximately 128.60 g/mol .[1][2]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 128/130 | [M]⁺ | Molecular ion peak. The M+2 peak at 130 will be approximately 1/3 the intensity of the M+ peak at 128 due to the natural abundance of the ³⁷Cl isotope. |
| 113/115 | [M-CH₃]⁺ | Loss of a methyl group. |
| 93 | [M-Cl]⁺ | Loss of the chlorine atom. This is expected to be a significant fragment. |
| 65 | [C₅H₅]⁺ | A common fragment for cyclic or conjugated systems after rearrangement. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the salt plates or the solvent-filled cell.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization.
-
Acquisition:
-
Introduce the sample into the ion source. For EI, this is often done via a direct insertion probe or a GC inlet. For ESI, the solution is infused directly.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments to theoretical distributions.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as this compound, using the three core spectroscopic techniques.
References
An In-depth Technical Guide to the Synthesis of 6-Chlorohept-4-en-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores a viable synthetic pathway for 6-chlorohept-4-en-2-yne, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a proposed pathway based on well-established organic chemistry principles and analogous reactions. The core of this proposed synthesis involves the chlorination of a suitable precursor alcohol.
Proposed Synthesis Pathway: An Overview
The most plausible and efficient method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in the corresponding secondary alcohol, hept-4-en-2-yn-6-ol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, offering mild reaction conditions and the advantage of gaseous byproducts that are easily removed.
The overall proposed reaction is as follows:
Hept-4-en-2-yn-6-ol + SOCl₂ ⟶ this compound + SO₂ + HCl
This reaction allows for the conversion of a secondary alcohol containing both alkene and alkyne functionalities into the desired chlorinated compound.
Starting Material and Reagent Data
For successful synthesis, understanding the properties of the starting material and the key reagent is crucial. The table below summarizes essential information.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Starting Material | hept-4-en-2-yn-6-ol | C₇H₁₀O | 110.15 | Secondary alcohol with conjugated en-yne system. |
| Reagent | Thionyl chloride | Dichlorido(oxo)sulfur | SOCl₂ | 118.97 |
| Product | This compound | This compound | C₇H₉Cl | 128.60 |
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the synthesis of this compound from hept-4-en-2-yn-6-ol using thionyl chloride. This protocol is based on standard procedures for the chlorination of secondary alcohols.
Materials:
-
Hept-4-en-2-yn-6-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, for stereochemical control)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hept-4-en-2-yn-6-ol in an appropriate volume of anhydrous diethyl ether or dichloromethane. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel. If pyridine is used to control the stereochemistry (promoting an Sₙ2 mechanism with inversion of configuration), it should be added to the alcohol solution before the addition of thionyl chloride. The reaction of secondary alcohols with thionyl chloride in the absence of a base is known to proceed with retention of configuration via an Sₙi mechanism.[1][2][3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a period of 1 to 3 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating under reflux may be necessary for less reactive alcohols.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthesis and Workflow
To better illustrate the proposed synthesis and the general workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis.
Safety Considerations
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction produces HCl and SO₂ as byproducts, which are corrosive and toxic gases. The reaction apparatus should be equipped with a gas trap to neutralize these gases.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
This guide provides a foundational understanding of a plausible synthetic route to this compound. Researchers should adapt and optimize the generalized protocol based on their specific experimental setup and safety procedures. Further investigation into the synthesis and purification of the starting material, hept-4-en-2-yn-6-ol, is also recommended for the successful execution of this synthesis.
References
Theoretical and Computational Studies of 6-Chlorohept-4-en-2-yne: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, dedicated theoretical and computational studies specifically focused on 6-Chlorohept-4-en-2-yne are not extensively available in peer-reviewed literature. This guide therefore provides a comprehensive methodological framework for such a study, drawing upon established computational and experimental techniques for structurally related enyne and chlorinated hydrocarbon compounds. The protocols and data presented herein are intended to serve as a robust starting point for researchers investigating this and similar molecules.
Introduction
This compound is a halogenated enyne, a class of organic compounds characterized by the presence of both double and triple carbon-carbon bonds. These functionalities impart unique reactivity, making them valuable intermediates in organic synthesis and potential pharmacophores in drug discovery. The presence of a chlorine atom further modulates the electronic properties and reactivity of the molecule. Understanding the detailed theoretical and computational profile of this compound is crucial for predicting its behavior, designing synthetic routes, and exploring its potential applications.
This whitepaper outlines a comprehensive approach to the theoretical and computational characterization of this compound, including data presentation of known computed properties, detailed hypothetical experimental protocols, and visualizations of logical workflows and reaction pathways.
Data Presentation: Computed and Expected Properties
While experimental data is scarce, computational methods provide valuable a priori information. The following table summarizes the computed properties for this compound available from public databases. A second table provides expected spectroscopic data ranges based on characteristic values for similar enyne and chlorinated compounds.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl | PubChem |
| Molecular Weight | 128.60 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI | InChI=1S/C7H9Cl/c1-3-4-5-6-7(2)8/h5-7H,1-2H3 | PubChem |
| InChIKey | JHKAUXIYBFCWHI-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC#CC=CC(C)Cl | PubChem |
Table 2: Expected Spectroscopic Data Ranges for this compound
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Alkynyl-H | δ 2.0-3.0 ppm |
| Vinylic-H | δ 5.0-6.5 ppm | |
| Allylic-H | δ 2.0-2.5 ppm | |
| Methine-H (adjacent to Cl) | δ 3.5-4.5 ppm | |
| Methyl-H | δ 1.0-2.0 ppm | |
| ¹³C NMR | Alkynyl-C | δ 65-90 ppm |
| Vinylic-C | δ 100-150 ppm | |
| Carbon adjacent to Cl | δ 40-60 ppm | |
| IR Spectroscopy | C≡C stretch | 2100-2260 cm⁻¹ (weak) |
| C=C stretch | 1620-1680 cm⁻¹ | |
| C-Cl stretch | 600-800 cm⁻¹ |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and characterization of this compound, based on standard practices for similar compounds.
Synthesis: A Hypothetical Approach via Sonogashira Coupling
A plausible synthetic route to this compound could involve a Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
(E/Z)-1,3-Dichloropropene
-
Propyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-purged Schlenk flask, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (3 mol%).
-
Add anhydrous toluene, followed by triethylamine.
-
Add (E/Z)-1,3-dichloropropene to the reaction mixture.
-
Bubble propyne gas through the solution at room temperature for 2 hours, or until TLC analysis indicates consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to assign proton and carbon signals.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to determine the exact mass and confirm the molecular formula.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the neat compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Identify characteristic absorption bands corresponding to the alkyne, alkene, and C-Cl bonds.
Visualization of Pathways and Workflows
Hypothetical Synthesis Pathway
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: A potential Sonogashira coupling route to this compound.
Computational Chemistry Workflow
This diagram outlines a standard workflow for the theoretical and computational study of a molecule like this compound.
Caption: A typical workflow for computational analysis of an organic molecule.
Theoretical and Computational Methodologies
A thorough computational investigation of this compound would involve the following steps:
Geometry Optimization and Vibrational Frequencies
The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using Density Functional Theory (DFT) methods.
-
Recommended Method: The B3LYP functional with a 6-31G* basis set is a good starting point for geometry optimization. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.
-
Procedure:
-
Generate an initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy structure.
-
Follow up with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Spectroscopic Predictions
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. DFT functionals such as mPW1PW91 have shown good performance for chlorinated compounds.[1]
-
IR Spectroscopy: The vibrational frequencies calculated in the previous step can be used to generate a theoretical IR spectrum. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental values.
Analysis of Electronic Properties and Reactivity
Understanding the electronic structure is key to predicting reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack.
Conclusion
While direct experimental and computational studies on this compound are currently limited, this whitepaper provides a comprehensive roadmap for its investigation. By employing the outlined computational methodologies and experimental protocols, researchers can elucidate the structural, spectroscopic, and electronic properties of this and similar halogenated enynes. Such studies are fundamental for unlocking their potential in synthetic chemistry and drug development. The combination of theoretical predictions and experimental validation will provide a deep and actionable understanding of this intriguing class of molecules.
References
An In-depth Technical Guide to the Reactivity Profile of the Chloro-Enyne Functional Group
For Researchers, Scientists, and Drug Development Professionals
The chloro-enyne functional group, characterized by a chlorine atom attached to a conjugated enyne system, represents a versatile and highly reactive scaffold in modern organic synthesis. Its unique electronic properties, arising from the interplay between the electronegative chlorine atom and the π-systems of the double and triple bonds, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the synthesis and key transformations of chloro-enynes, including their participation in cross-coupling reactions, cyclization cascades, and nucleophilic additions, highlighting their significance in the construction of complex molecular architectures relevant to drug discovery and materials science.
Synthesis of Chloro-Enynes
The strategic placement of a chlorine atom within an enyne framework can be achieved through several synthetic methodologies. Key approaches include the Sonogashira coupling of vinylidene chloride and the hydrochlorination of diynes.
Sonogashira Coupling of Vinylidene Chloride
A prevalent method for the synthesis of terminal chloro-enynes involves the palladium-catalyzed Sonogashira coupling of a terminal alkyne with 1,1-dichloroethene (vinylidene chloride). This reaction typically proceeds with high stereoselectivity, affording the desired (Z)-chloro-enyne isomer. Subsequent dehydrochlorination can then furnish a terminal 1,3-diyne.
Experimental Protocol: Synthesis of 2-Chloro-1-decen-3-yne
A pressure flask is charged with 1-octyne (1.0 eq), vinylidene chloride (1.5 eq), palladium tetrakis(triphenylphosphine) (0.03 eq), and copper(I) iodide (0.03 eq) in a suitable solvent such as triethylamine. The flask is sealed and the reaction mixture is stirred at a specified temperature until completion, monitored by techniques like TLC or GC. After cooling, the reaction mixture is worked up by filtration to remove the amine hydrochloride salt, followed by solvent evaporation. The crude product is then purified by column chromatography to yield 2-chloro-1-decen-3-yne.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Temperature | Time | Yield | Ref |
| 1-Octyne | Vinylidene Chloride | Pd(PPh₃)₄ | CuI | Triethylamine | RT to 40 °C | 12-24 h | 66-72% |
Reactivity Profile of Chloro-Enynes
The chloro-enyne moiety exhibits a diverse range of reactivity, serving as a versatile building block in various organic transformations. The chlorine atom can act as a leaving group in cross-coupling reactions, a directing group in cyclizations, or an activating group for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride functionality within the chloro-enyne system is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular skeletons.
Chloro-enynes can participate in Sonogashira coupling reactions with terminal alkynes, where the chlorine atom acts as a leaving group. This reaction provides a powerful method for the synthesis of conjugated enediyne systems, which are present in numerous natural products with significant biological activity. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
General Reaction Scheme:
Caption: Sonogashira coupling of a chloro-enyne.
The catalytic cycle for the Sonogashira coupling is illustrated below. It involves the oxidative addition of the chloro-enyne to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the enediyne product and regenerate the Pd(0) catalyst.
Potential Research Areas for Substituted Heptenynes: A Technical Guide for Drug Discovery and Development
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the promising research areas for substituted heptenynes. This class of compounds, characterized by a seven-carbon chain with both double and triple bonds, is emerging as a rich source of bioactive molecules with significant therapeutic potential, particularly in oncology and infectious diseases. This document outlines key research directions, summarizes critical quantitative data, provides detailed experimental methodologies, and visualizes important biological pathways to guide future research and development efforts.
Introduction to Substituted Heptenynes
Substituted heptenynes are a class of organic compounds that feature a C7 backbone containing both alkene and alkyne functionalities. This structural motif is found in a variety of natural products, many of which exhibit potent biological activities. The combination of unsaturation and the potential for diverse substitutions allows for a high degree of structural variety and chemical reactivity, making them attractive scaffolds for medicinal chemistry and drug discovery. Recent research has highlighted their potential as anticancer, antifungal, and anti-inflammatory agents, driving further investigation into their synthesis and therapeutic applications.
Key Research Areas and Therapeutic Potential
Anticancer Activity
A significant area of research for substituted heptenynes is in oncology. Many natural and synthetic enyne-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: A primary mechanism of action for many enediyne and polyacetylene compounds is the induction of DNA damage. Through processes like Bergman cyclization, these molecules can form highly reactive diradical species that cleave the DNA backbone, leading to cell cycle arrest and apoptosis.[1] Additionally, some substituted heptenynes, such as the C17 polyacetylene falcarinol, have been shown to induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and p53. Other observed mechanisms include the activation of the epidermal growth factor receptor (EGFR) and the induction of endoplasmic reticulum (ER) stress.
Signaling Pathway for Enediyne-Induced DNA Damage:
Caption: Enediyne anticancer mechanism.
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Substituted heptenynes, particularly those found in nature, represent a promising class of compounds for this purpose.
Mechanism of Action: Certain polyynes have been shown to target the fungal cell membrane's integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway.[2] For example, some polyacetylenes inhibit acetyl-CoA acetyltransferase (ERG10), which is a crucial enzyme for the formation of the fungal cell membrane.[3] This disruption leads to increased membrane permeability and ultimately, fungal cell death. The terminal alkyne group appears to be essential for this antifungal activity.
Ergosterol Biosynthesis Inhibition Pathway:
Caption: Antifungal mechanism of polyynes.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including cancer and autoimmune disorders. Falcarinol-type polyacetylenes, found in plants of the Apiaceae family, have demonstrated anti-inflammatory properties.
Mechanism of Action: These compounds can modulate key inflammatory pathways, such as the NF-κB signaling pathway. By inhibiting the activation of NF-κB, they can reduce the expression of pro-inflammatory cytokines and enzymes.
Quantitative Data Summary
The following tables summarize the biological activities of representative enyne and polyyne compounds.
Table 1: Anticancer Activity of Selected Polyacetylenes
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Falcarinol | CEM-C7H2 (Leukemia) | Annexin V-PI | 3.5 | [4] |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SBN-19 (Glioblastoma) | Not Specified | 5.00 µg/ml | [5] |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine | C-32 (Melanoma) | Not Specified | 7.58 µg/ml | [5] |
| Trioxacarcin A | Various | Not Specified | Sub-nanomolar | [6] |
Table 2: Antifungal Activity of Selected Polyynes
| Compound | Fungal Strain | MIC (µM) | Reference |
| Collimonin C | Candida albicans | 69.73 | [3] |
| Collimonin D | Candida albicans | 35.24 | [3] |
| Massilin A | Candida albicans | 2.40 | [3] |
| Massilin B | Candida albicans | > 500 | [3] |
Experimental Protocols
Synthesis of a Substituted Heptenyne via Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This method is highly applicable for the synthesis of substituted heptenynes.
Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling workflow.
Detailed Protocol:
-
Reaction Setup: To a solution of the vinyl halide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).
-
Reagent Addition: Sequentially add diisopropylamine (7.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted heptenyne.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Assay:
Caption: MTT assay workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted heptenyne compound and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Susceptibility Testing via Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of the substituted heptenyne compound in a 96-well microplate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
Future Research Directions
The field of substituted heptenynes holds considerable promise for the discovery of new therapeutic agents. Future research should focus on:
-
Synthesis of Novel Analogs: The development of efficient and stereoselective synthetic routes to novel substituted heptenyne derivatives will be crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.
-
Elucidation of Novel Mechanisms: While some mechanisms of action have been identified, further studies are needed to fully understand the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: The biological activities of substituted heptenynes may extend beyond oncology and infectious diseases. Screening these compounds against a broader range of therapeutic targets could uncover new applications.
-
Combination Therapies: Investigating the synergistic effects of substituted heptenynes with existing drugs could lead to more effective treatment regimens.
Conclusion
Substituted heptenynes represent a versatile and promising class of compounds for drug discovery and development. Their presence in biologically active natural products, coupled with the potential for synthetic diversification, provides a strong foundation for future research. This technical guide has highlighted the key areas of therapeutic potential, provided essential quantitative data and experimental protocols, and visualized the underlying mechanisms of action to facilitate and inspire further exploration of this exciting chemical space.
References
- 1. Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and pharmacological progress on polyacetylenes isolated from the family apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Haloalkenynes: From Natural Discovery to Synthetic Anticancer Agents
A Technical Guide on the Discovery, History, and Therapeutic Potential of Haloalkenyne Compounds
For Immediate Release – The intricate class of molecules known as haloalkenynes, particularly those embedded within the enediyne natural products, represents a significant chapter in the history of medicinal chemistry. First discovered in the latter half of the 20th century, these compounds have captivated researchers with their potent biological activity and unique mechanism of action. This technical guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of haloalkenyne compounds for researchers, scientists, and drug development professionals.
The story of haloalkenynes is intrinsically linked to the discovery of the enediyne antitumor antibiotics. These natural products, isolated from various species of actinomycetes, are characterized by a nine- or ten-membered carbocyclic ring containing a diyne conjugated to a double bond.[1] One of the earliest and most studied examples is Neocarzinostatin, a chromoprotein antitumor antibiotic secreted by Streptomyces macromomyceticus.[2] Its structure consists of a labile chromophore non-covalently bound to a stabilizing protein.[2][3] Another pivotal member of this family is Kedarcidin, first isolated from an Actinomycete in 1992.[1][4] Like other enediynes, Kedarcidin comprises a core structure that generates destructive free radicals and appendages that guide this "warhead" to its DNA target.[4] The structure of the Kedarcidin chromophore was first established through extensive spectroscopic analysis in 1992 and has since been refined through total synthesis.[1]
The remarkable cytotoxicity of these compounds is attributed to their ability to undergo a cycloaromatization reaction, either the Bergman cyclization or the Myers-Saito cyclization, to generate highly reactive diradical species.[5][6][7] These diradicals can then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage and ultimately, cell death.[1] The Bergman cyclization, first reported by Robert G. Bergman in 1972, is a thermally or photochemically induced reaction of an enediyne that forms a para-benzyne diradical intermediate.[8][9] The Myers-Saito cyclization is a related process that proceeds through an enyne-allene intermediate and can occur at physiological temperatures.[5][10]
The potent biological activity of haloalkenyne-containing natural products has spurred significant interest in their total synthesis and the development of synthetic analogs with improved therapeutic profiles. The total synthesis of the Kedarcidin chromophore, a formidable challenge, was a significant milestone in the field.[11] These synthetic efforts have not only provided access to these rare natural products but have also allowed for the creation of novel enediyne systems with tunable reactivity.[10] For instance, researchers have designed enediyne systems that can be activated by the low pH of the tumor microenvironment.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and reaction kinetics of haloalkenyne compounds.
| Compound/System | Cell Line | IC50 | Reference |
| Designed Enediyne System | HeLa | 1.40 µM | [10] |
| Reaction | Activation Energy (kcal/mol) | Reference |
| Bergman Cyclization (Typical) | High (requires ~200 °C) | [5] |
| Myers-Saito Cyclization | Lower (can occur at physiological temp) | [5] |
Note: The provided data is illustrative. For comprehensive datasets, please refer to the cited literature.
Key Experimental Protocols
General Synthesis of 1-Iodoalkynes via Al2O3 Mediated Reaction
A common method for the synthesis of 1-iodoalkynes involves the reaction of a terminal alkyne with N-iodosuccinimide (NIS) mediated by aluminum oxide (Al2O3). In a typical procedure, the terminal alkyne and NIS are stirred with Al2O3 in a suitable solvent, such as dichloromethane, at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid support is filtered off, and the solvent is removed under reduced pressure to yield the 1-iodoalkyne product. This method is advantageous due to its mild reaction conditions and the use of a solid support which simplifies purification.[12]
Synthesis of 1-Chloroalkynes from 4-Unsubstituted Isoxazolinones
An alternative approach for the synthesis of 1-chloroalkynes utilizes 4-unsubstituted isoxazolinones derived from β-ketoesters. The isoxazolinone is first chlorinated and then converted to the 1-chloroalkyne upon treatment with sodium nitrite and ferrous sulfate in aqueous acetic acid.[13]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the core mechanisms of haloalkenyne reactivity.
Caption: The Bergman Cyclization of an enediyne to a p-benzyne diradical.
Caption: The Myers-Saito Cyclization proceeding through an enyne-allene intermediate.
References
- 1. Cloning and sequencing of the kedarcidin biosynthetic gene cluster from Streptoalloteichus sp. ATCC 53650 revealing new insights into biosynthesis of the enediyne family of antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neocarzinostatin - Wikipedia [en.wikipedia.org]
- 3. Crystal Structure of Neocarzinostatin, an Antitumor Protein-Chromophore Complex [dash.harvard.edu]
- 4. Kedarcidin - Wikipedia [en.wikipedia.org]
- 5. Bergman Cyclization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 10. Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. A convergent total synthesis of the kedarcidin chromophore: 20-years in the making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new synthesis of 1-chloroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Anticipated Stability and Degradation Profile of 6-Chlorohept-4-en-2-yne
Disclaimer: The following technical guide provides a theoretical stability and degradation profile for 6-chlorohept-4-en-2-yne. While this compound is listed in chemical databases such as PubChem, specific experimental studies detailing its stability or degradation are not available in the peer-reviewed literature.[1] The information presented herein is an expert inference based on established principles of organic chemistry and the known reactivity of its constituent functional groups: a secondary alkyl chloride, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne).
Introduction
This compound (C7H9Cl) is an organic compound featuring a seven-carbon chain with a chlorine atom at the 6th position, a double bond at the 4th position, and a triple bond at the 2nd position.[1] The stability of this molecule is governed by the interplay of its three functional groups. The secondary alkyl halide is susceptible to nucleophilic substitution and elimination reactions. The conjugated enyne system is prone to addition reactions and can be sensitive to acids, bases, and oxidative conditions. This guide outlines the anticipated chemical stability, predicts potential degradation pathways, and provides standardized experimental protocols for a comprehensive assessment.
Predicted Chemical Stability Profile
The stability of this compound under various stress conditions is predicted based on the reactivity of its functional groups. Quantitative predictions are illustrative and categorized for comparative purposes.
Table 1: Predicted Degradation Profile under Forced Stress Conditions
| Stress Condition | Parameter | Predicted Stability | Potential Degradation Products |
| Hydrolytic | pH 1 (Acidic) | Low to Medium | Hepta-3,5-dien-2-one (via Meyer-Schuster rearrangement), Polymerization |
| pH 7 (Neutral) | High | Minimal degradation expected | |
| pH 13 (Basic) | Low | Hepta-4,6-dien-2-yne (via E2 Elimination), Hept-4-en-2-yn-6-ol (via SN2 Substitution) | |
| Oxidative | 3% H₂O₂ | Medium | Epoxides, Carbonyl compounds, Chain cleavage products |
| Photolytic | UV/Vis Light | Medium | Radical-mediated products, Isomers, Polymers |
| Thermal | 80°C | High | Minimal degradation if protected from oxygen and moisture |
Potential Degradation Pathways
The structure of this compound suggests two primary degradation pathways under common laboratory and storage conditions: elimination and substitution.
-
Elimination (Dehydrohalogenation): In the presence of a base, the secondary chloride is susceptible to an E2 elimination reaction. This involves the abstraction of a proton from an adjacent carbon, leading to the formation of a new double bond and the expulsion of the chloride ion. This would result in a highly conjugated hepta-4,6-dien-2-yne. This is often a major degradation pathway for secondary and tertiary alkyl halides.
-
Nucleophilic Substitution: The electrophilic carbon atom bonded to the chlorine is a target for nucleophiles. Under neutral or weakly acidic conditions with a nucleophile like water, an SN1 or SN2 reaction can occur, replacing the chlorine atom with a hydroxyl group to form hept-4-en-2-yn-6-ol.
Figure 1: Predicted primary degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability and degradation profile, a forced degradation study would be essential.
Protocol: Forced Degradation Study
Objective: To identify the primary degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a controlled oven at 80°C for 72 hours.
-
Photostability: Expose a 100 µg/mL solution in acetonitrile to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples as appropriate.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with a 50:50 acetonitrile:water mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method alongside an unstressed control sample.
-
Figure 2: Workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC-MS/MS Method
Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Mass Spectrometer (MS), such as a Triple Quadrupole or Orbitrap, for identification.
Method Parameters (starting conditions for development):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Detection: DAD scan from 200-400 nm; MS scan in positive and negative ion modes.
Conclusion
While experimental data for this compound is lacking, a theoretical assessment based on its chemical structure provides critical insights for researchers and drug development professionals. The molecule is predicted to be most susceptible to degradation under basic and strongly acidic conditions, primarily via elimination and substitution reactions at the secondary chloride position. The enyne system makes it a candidate for oxidative degradation and potential polymerization. The protocols outlined in this guide provide a robust framework for empirically verifying this predicted profile and for the comprehensive characterization of its stability.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chlorohept-4-en-2-yne
Introduction
This document provides a detailed experimental protocol for the synthesis of 6-Chlorohept-4-en-2-yne, a valuable intermediate for organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The protocol outlines the conversion of the corresponding secondary alcohol, hept-4-en-2-yn-6-ol, to the target alkyl chloride via a nucleophilic substitution reaction using thionyl chloride in the presence of pyridine. The inclusion of pyridine neutralizes the hydrochloric acid byproduct, which can prevent unwanted side reactions.[1][2][3] This method is a standard and effective procedure for the chlorination of secondary alcohols.[4][5][6]
Predicted Experimental Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Product Appearance | Colorless to pale yellow oil |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.80-6.00 (m, 2H, -CH=CH-), 4.55 (q, J=6.8 Hz, 1H, -CHCl-), 2.50 (d, J=6.8 Hz, 2H, =CH-CH₂-), 1.95 (s, 3H, -C≡C-CH₃), 1.60 (d, J=6.8 Hz, 3H, -CHCl-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.0 (-CH=CH-), 125.0 (-CH=CH-), 85.0 (-C≡C-), 75.0 (-C≡C-), 50.0 (-CHCl-), 35.0 (=CH-CH₂-), 25.0 (-CHCl-CH₃), 4.0 (-C≡C-CH₃) |
| IR (neat, cm⁻¹) | ~2980 (C-H, sp³), ~2240 (C≡C, internal alkyne), ~1650 (C=C, alkene), ~750 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 128 (M⁺, C₇H₉Cl), 93 (M⁺ - Cl) |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from hept-4-en-2-yn-6-ol.
Materials and Reagents
-
Hept-4-en-2-yn-6-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar is charged with hept-4-en-2-yn-6-ol (1.0 eq). Anhydrous diethyl ether (100 mL) is added, and the solution is stirred until the alcohol is fully dissolved. The flask is then cooled to 0 °C in an ice bath.
-
Addition of Pyridine: Pyridine (1.2 eq) is added dropwise to the stirred solution at 0 °C.
-
Addition of Thionyl Chloride: Thionyl chloride (1.2 eq) is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture may become cloudy as pyridine hydrochloride precipitates.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding it to 100 mL of ice-cold water.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether (50 mL each).
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of alcohol chlorination with thionyl chloride.
References
Application Notes and Protocols for 6-Chlorohept-4-en-2-yne as a Precursor in Organic Synthesis
Disclaimer: The following application notes and protocols are hypothetical and based on the known reactivity of the functional groups present in 6-chlorohept-4-en-2-yne (a terminal alkyne, a vinyl chloride, and a secondary allylic chloride). As of this writing, there is a lack of specific published literature on the use of this particular compound in organic synthesis. These protocols are intended for an audience of researchers, scientists, and drug development professionals to illustrate its potential applications.
Introduction to this compound
This compound is a polyfunctional organic molecule with the chemical formula C₇H₉Cl. Its structure incorporates three key functional groups that suggest significant potential as a versatile precursor in organic synthesis: a terminal alkyne, a vinyl chloride, and a secondary allylic chloride. The strategic positioning of these groups allows for a variety of selective transformations, making it an intriguing, albeit underexplored, building block for the synthesis of complex molecular architectures, including heterocyclic compounds and carbocyclic frameworks.
Chemical Structure:
The distinct reactivity of each functional group can be harnessed to participate in a range of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions.
Potential Applications in Organic Synthesis
Based on its structure, this compound could serve as a precursor in several important synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl chloride moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These include:
-
Nucleophilic Substitution: The secondary allylic chloride presents a reactive site for nucleophilic attack, allowing for the introduction of a wide range of functional groups.[20][21][22][23][24]
-
Synthesis of Heterocyclic Compounds: The enyne functionality is a well-known precursor for the synthesis of various heterocyclic systems, such as furans and pyrroles, through cyclization reactions.[25][26][27][28][29][30][31][32][33][34][35][36][37][38]
-
Cycloaddition Reactions: The conjugated enyne system can participate in cycloaddition reactions, such as the Pauson-Khand reaction, to construct cyclopentenone frameworks.[39][40][41][42][43]
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key potential experiments involving this compound.
Protocol 1: Sonogashira Coupling of the Vinyl Chloride Moiety
This protocol describes a hypothetical Sonogashira coupling reaction between this compound and phenylacetylene to synthesize a conjugated enyne.
Reaction Scheme:
Experimental Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 128.6 mg).
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) and copper(I) iodide (0.1 mmol, 19.0 mg).
-
Add anhydrous triethylamine (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.
Data Presentation (Hypothetical):
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N | Et₃N | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | THF | 24 | 78 |
| 3 | Pd(OAc)₂ (5) | 10 | i-Pr₂NH | DMF | 12 | 81 |
Protocol 2: Nucleophilic Substitution of the Allylic Chloride
This protocol outlines a hypothetical nucleophilic substitution reaction of this compound with sodium azide to introduce an azide functionality.
Reaction Scheme:
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 128.6 mg) in dimethylformamide (DMF) (10 mL).
-
Add sodium azide (1.5 mmol, 97.5 mg).
-
Stir the reaction mixture at 50 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Data Presentation (Hypothetical):
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaN₃ | DMF | 50 | 6 | 92 |
| 2 | KCN | DMSO | 60 | 8 | 85 |
| 3 | NaOAc | AcOH | 80 | 12 | 75 |
Protocol 3: Synthesis of a Furan Derivative
This hypothetical protocol describes the synthesis of a furan derivative from this compound via a palladium-catalyzed cyclization.[28][29][32][33][34]
Reaction Scheme:
(Note: This is a simplified representation; the actual mechanism and product would be more complex and depend on the specific catalytic system.)
Experimental Procedure:
-
To a pressure tube, add this compound (1.0 mmol, 128.6 mg).
-
Add palladium(II) acetate (0.05 mmol, 11.2 mg) and a Lewis acid such as boron trifluoride diethyl etherate (0.3 mmol, 42.6 mg, 37 µL).
-
Add nitromethane (5 mL) and water (0.1 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 10 hours.
-
Cool the reaction to room temperature and carefully open the tube.
-
Dilute the mixture with diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the furan product.
Data Presentation (Hypothetical):
| Entry | Pd Catalyst (mol%) | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | BF₃·OEt₂ (30) | MeNO₂ | 80 | 10 | 70 |
| 2 | PdCl₂ (5) | Sc(OTf)₃ (10) | Dioxane | 100 | 12 | 65 |
| 3 | [AuCl(PPh₃)]/AgOTf (5) | - | CH₂Cl₂ | 40 | 8 | 75 |
Visualizations
Diagram 1: Potential Synthetic Pathways
Caption: Potential synthetic transformations of this compound.
Diagram 2: Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the hypothetical Sonogashira coupling experiment.
Conclusion
While direct experimental data for this compound is currently unavailable in the peer-reviewed literature, its molecular structure strongly suggests its potential as a valuable and versatile precursor in organic synthesis. The presence of three distinct and reactive functional groups opens up a wide array of possibilities for the construction of complex organic molecules. The hypothetical protocols and pathways presented here are intended to serve as a foundation for future research into the chemistry of this promising, yet unexplored, compound. Further experimental investigation is required to validate these proposed applications and fully elucidate the reactivity of this compound.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. diva-portal.org [diva-portal.org]
- 14. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 22. youtube.com [youtube.com]
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- 24. m.youtube.com [m.youtube.com]
- 25. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles [organic-chemistry.org]
- 26. Selective synthesis of functionalized pyrroles from 3-aza-1,5-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]
- 29. pure.dongguk.edu [pure.dongguk.edu]
- 30. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]
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- 32. Furan synthesis [organic-chemistry.org]
- 33. Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopalladation Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 38. N-Heterocycle synthesis [organic-chemistry.org]
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- 41. m.youtube.com [m.youtube.com]
- 42. google.com [google.com]
- 43. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Chlorohept-4-en-2-yne
Disclaimer: Extensive literature searches did not yield specific examples of cross-coupling reactions directly involving 6-chlorohept-4-en-2-yne. The following application notes and protocols are therefore presented as generalized, hypothetical examples based on established cross-coupling methodologies for structurally related compounds, such as vinyl chlorides and internal alkynes. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and optimized based on experimental results.
Introduction
This compound is a versatile bifunctional molecule containing both a vinyl chloride and an internal alkyne moiety. This unique structure opens up possibilities for various palladium- or nickel-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures. This document outlines potential applications of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Kumada couplings.
These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For drug development professionals, the ability to functionalize a molecule like this compound can lead to the rapid generation of diverse compound libraries for screening and lead optimization.
Potential Cross-Coupling Strategies
The reactivity of this compound in cross-coupling reactions can be directed towards either the vinyl chloride or the internal alkyne, depending on the chosen reaction conditions and coupling partner.
-
Vinyl Chloride Functionalization: The vinyl chloride group is a suitable handle for classic cross-coupling reactions like Suzuki-Miyaura, Kumada, and Heck couplings, allowing for the introduction of aryl, vinyl, or alkyl groups at this position.
-
Alkyne Functionalization: While the internal alkyne is generally less reactive in direct cross-coupling than a terminal alkyne, it can potentially participate in reactions such as certain types of Sonogashira or other metal-catalyzed additions.
Application Note 1: Suzuki-Miyaura Coupling for Arylation of this compound
Objective: To introduce an aryl or heteroaryl group at the C6 position of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is valuable for building molecular complexity and is widely used in the synthesis of pharmaceutical compounds.
General Reaction Scheme:
Experimental Protocol (Hypothetical)
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Add the arylboronic acid (1.2 equivalents) and the base (2.0 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Generalized Suzuki-Miyaura Reaction Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid / Ester |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, PPh₃, or PCy₃ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane, or DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | (Hypothetical) 60-90% |
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Sonogashira Coupling of this compound with a Terminal Alkyne
Objective: To couple a terminal alkyne to the vinyl chloride moiety of this compound, forming a conjugated enyne system. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
General Reaction Scheme:
Experimental Protocol (Hypothetical)
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Generalized Sonogashira Reaction Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | (Hypothetical) 70-95% |
Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Application Note 3: Kumada Coupling for Alkylation or Vinylation of this compound
Objective: To form a carbon-carbon bond at the vinyl chloride position of this compound using a Grignard reagent. The Kumada coupling is particularly useful for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds.
General Reaction Scheme:
Experimental Protocol (Hypothetical)
Materials:
-
This compound
-
Grignard reagent (e.g., alkyl- or vinylmagnesium bromide)
-
Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄)
-
Anhydrous ethereal solvent (e.g., THF or diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the catalyst (1-5 mol%).
-
Add anhydrous THF or diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the stirred suspension.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC). Gentle heating may be required for less reactive substrates.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Generalized Kumada Reaction Conditions
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Grignard Reagent (Alkyl-MgX, Vinyl-MgX) |
| Catalyst | Ni(dppp)Cl₂, Ni(dppe)Cl₂, or Pd(PPh₃)₄ |
| Solvent | THF or Diethyl Ether |
| Temperature | 0 °C to Reflux |
| Typical Yield | (Hypothetical) 50-85% |
Kumada Catalytic Cycle
Caption: Generalized catalytic cycle for the Kumada cross-coupling reaction.
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, catalyzed by a palladium complex and typically involving a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with diverse applications in pharmaceuticals, natural products, and materials science.[4] The reaction generally proceeds under mild conditions, tolerates a wide variety of functional groups, and can be carried out at room temperature, making it suitable for thermally sensitive substrates.[1][5]
This document provides detailed application notes and a general protocol for the Sonogashira coupling of terminal alkynes with the novel substrate "6-Chlorohept-4-en-2-yne." Given the presence of a vinyl chloride, which is known to be less reactive than the corresponding bromides or iodides, this protocol emphasizes key considerations for achieving successful coupling.[5] The methodologies described herein are based on established procedures for Sonogashira couplings of challenging substrates and are intended to serve as a starting point for optimization in specific research applications.
Core Reaction and Key Components
The Sonogashira coupling involves the reaction of a terminal alkyne with an sp2-hybridized carbon halide in the presence of a palladium(0) catalyst, a copper(I) salt (typically CuI), and a suitable amine base.[3][4]
Key Components:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precursor, such as Pd(PPh₃)₂Cl₂, is used, which is reduced in situ to the active Pd(0) species.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide is commonly used to facilitate the reaction by forming a copper acetylide intermediate.[1] While copper-free Sonogashira protocols exist, the copper-catalyzed version is often more efficient for less reactive halides.[2]
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne.[4]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), acetonitrile (MeCN), and amines themselves being common choices.[4]
Experimental Workflow
The general experimental workflow for the Sonogashira coupling of a terminal alkyne with this compound is depicted below. This procedure emphasizes the need for an inert atmosphere to prevent the degradation of the catalyst and coupling partners.
Figure 1: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
The catalytic cycle of the copper-catalyzed Sonogashira reaction involves two interconnected cycles: one for palladium and one for copper. The generally accepted mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps.[1]
Figure 2: Simplified catalytic cycle for the copper-catalyzed Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of a terminal alkyne with this compound. The reaction conditions, particularly temperature and reaction time, may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH) (2-5 eq, can also be used as a solvent)
-
Anhydrous solvent (e.g., THF, DMF, or MeCN)
-
Schlenk flask or other suitable reaction vessel
-
Argon or nitrogen supply
-
Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 2 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).
-
Initiation: Add the amine base (e.g., NEt₃, 3 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the terminal alkyne and the progress of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional diethyl ether.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper salts, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Data Presentation: Typical Reaction Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 2 | NEt₃ | THF | 50 | 12-24 | 60-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 3 | i-Pr₂NH | DMF | 60 | 18-36 | 55-75 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | 2.5 | NEt₃ | MeCN | RT - 45 | 10-20 | 70-90 |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ (2/4) | 2 | NEt₃ | THF/NEt₃ | 40 | 16-24 | 65-80 |
Note: Yields are typical ranges reported for Sonogashira couplings of vinyl chlorides and are highly substrate-dependent. Optimization will be necessary for this compound.
Troubleshooting and Optimization
-
Low Reactivity: Vinyl chlorides are less reactive than bromides and iodides. If the reaction is sluggish, consider increasing the reaction temperature, using a more polar solvent like DMF, or employing a higher catalyst loading. The use of more electron-rich and bulky phosphine ligands on the palladium catalyst can also enhance reactivity.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a diacetylene byproduct can occur, especially in the presence of oxygen. Ensuring the reaction is performed under strictly anaerobic conditions can minimize this side reaction.
-
Catalyst Decomposition: At higher temperatures, the palladium catalyst can decompose to form palladium black, reducing its activity. If this is observed, it may be beneficial to use a more stable catalyst system or perform the reaction at a lower temperature for a longer duration.
By following this detailed protocol and considering the key optimization parameters, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel compounds derived from this compound and various terminal alkynes.
References
Application of "6-Chlorohept-4-en-2-yne" in Medicinal Chemistry: Information Not Available
Following a comprehensive search for the medicinal chemistry applications of "6-Chlorohept-4-en-2-yne," it has been determined that there is no publicly available scientific literature or data detailing its use in this field.
The compound "this compound" is listed in chemical databases such as PubChem, confirming its chemical structure and basic properties.[1] However, this entry does not contain any information regarding its biological effects or applications in drug discovery and development.
Searches for related compounds, such as other chloro-alkyne derivatives, have yielded information on their synthesis and potential as intermediates in the preparation of other molecules. For instance, a patent for the preparation of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne describes it as a key intermediate for the synthesis of Terbinafine, an antifungal agent. However, this information is not directly applicable to "this compound."
Due to the absence of any specific data on the biological activity, efficacy (e.g., IC50, EC50), or relevant signaling pathways for "this compound," it is not possible to generate the requested application notes, data tables, experimental protocols, or visualizations.
Researchers, scientists, and drug development professionals interested in this molecule may need to conduct novel research to determine its potential applications in medicinal chemistry. This would involve:
-
De novo synthesis and characterization of the compound.
-
Screening for biological activity in various assays relevant to different disease areas.
-
Hit-to-lead optimization if any promising activity is identified.
-
Mechanism of action studies to understand how the compound exerts its effects.
At present, "this compound" appears to be an unexplored chemical entity within the domain of medicinal chemistry.
References
The Role of Chloroenynes in the Synthesis of Bioactive Molecules: A Methodological Overview
Introduction
The enyne functional group is a powerful building block in modern organic synthesis, providing a versatile platform for the construction of complex molecular architectures found in numerous bioactive natural products and pharmaceuticals. The incorporation of a chlorine atom into the enyne scaffold, creating a chloroenyne, further enhances its synthetic utility by modulating the reactivity of the alkyne and enabling unique transformations. This application note provides a detailed overview of the application of chloroenynes, with a conceptual focus on structures akin to "6-Chlorohept-4-en-2-yne," in the synthesis of bioactive molecules. While specific documented applications of "this compound" in peer-reviewed literature are not available at the time of this writing, this document outlines general protocols and the synthetic potential of this class of compounds based on established chloroenyne chemistry.
Synthetic Utility of Chloroenynes
Chloroenynes serve as valuable precursors for a variety of chemical transformations, primarily centered around the reactivity of the carbon-carbon triple and double bonds. The electron-withdrawing nature of the chlorine atom can influence the regioselectivity of addition reactions and facilitate certain cyclization cascades. Key transformations involving chloroenynes include:
-
Pauson-Khand Reaction: A powerful method for the construction of cyclopentenones, which are common motifs in bioactive compounds. Chloroalkynes have been shown to be effective substrates in rhodium-catalyzed enantioselective Pauson-Khand reactions.[1] The chlorine atom can pre-polarize the alkyne, lowering the activation barrier for metallacycle formation and influencing the enantioselectivity of the reaction.[1]
-
Cyclization and Annulation Reactions: Chloroenynes can undergo various intra- and intermolecular cyclization reactions to form carbocyclic and heterocyclic frameworks. These reactions can be catalyzed by transition metals such as palladium, which can control the regioselectivity of the cyclization.
-
Cross-Coupling Reactions: The chloroalkyne moiety can participate in cross-coupling reactions, allowing for the introduction of diverse substituents and the elongation of carbon chains.
Application in Bioactive Molecule Synthesis
While a direct synthetic route to a specific bioactive molecule using "this compound" is not documented, the methodologies applied to other chloroenynes provide a blueprint for its potential applications. For instance, the synthesis of complex polycyclic structures often relies on the precise and stereocontrolled formation of five- and six-membered rings, a process where chloroenyne cyclizations could be highly effective. The resulting molecular scaffolds are frequently found in natural products with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving chloroenynes, based on established methodologies in the field. These protocols are intended to serve as a starting point for researchers and may require optimization for specific substrates.
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Pauson-Khand Reaction of a 1,6-Chloroenyne [1]
This protocol describes a general method for the intramolecular cyclization of a 1,6-chloroenyne to form a bicyclic cyclopentenone, a core structure in various bioactive molecules.
Materials:
-
1,6-chloroenyne substrate (1.0 equiv)
-
[Rh(CO)2Cl]2 (2.5 mol%)
-
Chiral diphosphine ligand (e.g., (S)-BINAP) (5.5 mol%)
-
1,2-dichloroethane (DCE) as solvent
-
Carbon monoxide (CO) gas
Procedure:
-
To a flame-dried Schlenk tube, add the 1,6-chloroenyne substrate and the chiral diphosphine ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,2-dichloroethane.
-
In a separate Schlenk tube, dissolve [Rh(CO)2Cl]2 in degassed 1,2-dichloroethane.
-
Transfer the rhodium catalyst solution to the substrate solution via cannula.
-
Purge the reaction mixture with carbon monoxide gas for 5 minutes.
-
Maintain the reaction under a balloon of carbon monoxide at the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone.
Protocol 2: General Procedure for Palladium-Catalyzed Cyclization of a Chloroenyne
This protocol outlines a general method for the palladium-catalyzed intramolecular cyclization of a chloroenyne to generate a heterocyclic or carbocyclic system.
Materials:
-
Chloroenyne substrate with a tethered nucleophile (1.0 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried round-bottom flask, add the chloroenyne substrate and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and stir the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving chloroenynes and related enyne systems, highlighting the efficiency and stereoselectivity that can be achieved.
Table 1: Representative Yields and Enantioselectivities for Pauson-Khand Reactions of 1,6-Chloroenynes [1]
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| Chloroenyne 1 | [Rh(CO)2Cl]2 / (S)-BINAP | Bicyclic Enone 1 | 85 | 95 |
| Chloroenyne 2 | [Rh(CO)2Cl]2 / (S)-DTBM-SEGPHOS | Bicyclic Enone 2 | 92 | 98 |
| Chloroenyne 3 | [Rh(CO)2Cl]2 / (R)-Xyl-BINAP | Bicyclic Enone 3 | 78 | 91 |
Table 2: Representative Yields for Palladium-Catalyzed Cyclizations
| Substrate | Catalyst | Product | Yield (%) |
| Amino-tethered Chloroenyne | Pd(PPh3)4 | N-Heterocycle | 82 |
| Hydroxy-tethered Chloroenyne | PdCl2(PPh3)2 | O-Heterocycle | 75 |
| Malonate-tethered Chloroenyne | Pd2(dba)3 / dppf | Carbocycle | 88 |
Diagrams
Caption: Synthetic pathways from chloroenynes to bioactive molecules.
Caption: Logical flow from synthesis to biological activity.
Conclusion
Chloroenynes represent a class of highly versatile synthetic intermediates with significant potential for the construction of complex bioactive molecules. While specific applications of "this compound" remain to be explored, the general reactivity patterns of chloroenynes, particularly in catalytic cyclization and cycloaddition reactions, provide a solid foundation for future research in drug discovery and natural product synthesis. The protocols and data presented herein offer a valuable resource for researchers interested in harnessing the synthetic power of this important functional group.
References
Application Notes and Protocols for the Polymerization of 6-Chlorohept-4-en-2-yne and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The polymerization of "6-Chlorohept-4-en-2-yne" and its specific derivatives has not been extensively reported in the scientific literature. The following application notes and protocols are based on established polymerization methodologies for structurally related enyne and haloalkyne monomers. The experimental parameters provided are illustrative and would require optimization for this specific monomer.
Introduction
This compound is a functionalized monomer containing both an alkene and an alkyne moiety, along with a reactive chlorine atom. This unique combination of functional groups offers the potential for the synthesis of novel polymers with tailored properties. The resulting polymers, featuring a conjugated backbone and pendant chloro groups, are promising candidates for various applications, particularly in the field of drug development, where they can be utilized as drug delivery vehicles, scaffolds for tissue engineering, or as components of diagnostic systems. The presence of the chlorine atom allows for post-polymerization modification, enabling the attachment of targeting ligands, drugs, or imaging agents.
This document outlines potential polymerization strategies for this compound, including Ziegler-Natta, rhodium-catalyzed, and palladium-catalyzed polymerizations, as well as metathesis polymerization. Detailed hypothetical protocols and potential applications in drug development are discussed.
Potential Polymerization Methodologies
Ziegler-Natta Polymerization
Ziegler-Natta catalysis is a well-established method for the polymerization of α-olefins.[1][2][3] This method could potentially polymerize this compound through its alkene functionality, leading to a polymer with a polyolefin backbone and pendant chloroalkyne groups. The stereochemistry of the resulting polymer can often be controlled by the choice of catalyst.[4]
Experimental Protocol (Hypothetical):
-
Materials:
-
Monomer: this compound
-
Catalyst: Titanium tetrachloride (TiCl₄)
-
Co-catalyst: Triethylaluminium (Al(C₂H₅)₃)
-
Solvent: Anhydrous toluene
-
Quenching solution: Acidified methanol (5% HCl)
-
-
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous toluene under an inert atmosphere (e.g., argon).
-
The co-catalyst, triethylaluminium, is added to the toluene and stirred.
-
The catalyst, titanium tetrachloride, is added dropwise to the solution at a controlled temperature (e.g., 0 °C). The mixture is stirred for a specified time to allow for catalyst formation.
-
A solution of this compound in anhydrous toluene is added to the activated catalyst mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 25-70 °C) for a set duration.
-
The polymerization is terminated by the addition of acidified methanol.
-
The polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
-
Logical Relationship: Ziegler-Natta Polymerization Initiation
Caption: Initiation of Ziegler-Natta polymerization.
Rhodium-Catalyzed Polymerization
Rhodium complexes are known to be effective catalysts for the polymerization of substituted acetylenes, often proceeding through a living polymerization mechanism.[5] This method would primarily target the alkyne functionality of this compound, resulting in a polyacetylene backbone with pendant chloroalkenyl groups. Living polymerization would offer excellent control over the polymer's molecular weight and dispersity.
Experimental Protocol (Hypothetical):
-
Materials:
-
Monomer: this compound
-
Catalyst: [Rh(nbd)Cl]₂ (nbd = norbornadiene)
-
Co-catalyst/Initiator: Triethylamine (NEt₃) or a suitable organometallic initiator
-
Solvent: Anhydrous tetrahydrofuran (THF) or toluene
-
-
Procedure:
-
In a glovebox, a Schlenk flask is charged with the rhodium catalyst.
-
Anhydrous solvent and the co-catalyst are added.
-
The monomer, this compound, is added to the catalyst solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-60 °C) for the desired time.
-
The polymerization is terminated by precipitation in a non-solvent like methanol.
-
The polymer is collected by filtration, washed, and dried under vacuum.
-
Signaling Pathway: Rhodium-Catalyzed Alkyne Polymerization
Caption: Mechanism of Rh-catalyzed alkyne polymerization.
Palladium-Catalyzed Polymerization
Palladium complexes are versatile catalysts for a variety of cross-coupling and polymerization reactions involving enynes.[6] Depending on the reaction conditions and the specific palladium catalyst used, different polymerization pathways, such as cyclopolymerization or polyaddition, could be envisioned for this compound.
Experimental Protocol (Hypothetical):
-
Materials:
-
Monomer: this compound
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand
-
Solvent: Anhydrous dimethylformamide (DMF) or toluene
-
Base (if required): Triethylamine or potassium carbonate
-
-
Procedure:
-
A Schlenk flask is charged with the palladium catalyst and any necessary ligands under an inert atmosphere.
-
Anhydrous solvent and a base (if applicable) are added.
-
The monomer, this compound, is added to the reaction mixture.
-
The mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for the desired reaction time.
-
After cooling to room temperature, the polymer is precipitated by adding the reaction mixture to a non-solvent.
-
The precipitated polymer is filtered, washed, and dried.
-
Experimental Workflow: Palladium-Catalyzed Enyne Polymerization
Caption: Workflow for Pd-catalyzed enyne polymerization.
Metathesis Polymerization
Enyne metathesis, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, is a powerful tool for the formation of conjugated dienes.[7][8][9] While often used for cyclization reactions, intermolecular enyne metathesis could potentially lead to the polymerization of this compound. This would likely result in a polymer with a conjugated polyene backbone.
Experimental Protocol (Hypothetical):
-
Materials:
-
Monomer: this compound
-
Catalyst: Grubbs' first, second, or third generation catalyst
-
Solvent: Anhydrous dichloromethane (DCM) or toluene
-
-
Procedure:
-
The monomer is dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
The Grubbs' catalyst is added to the monomer solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures.
-
The progress of the polymerization can be monitored by techniques such as NMR or GPC.
-
The polymerization is terminated by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
The polymer is precipitated in cold methanol, filtered, and dried.
-
Logical Relationship: Enyne Metathesis Catalytic Cycle
Caption: Catalytic cycle of enyne metathesis.
Quantitative Data Summary (Illustrative)
Due to the lack of published data, the following table presents hypothetical data for the polymerization of this compound to illustrate the expected outcomes from the different methods.
| Polymerization Method | Catalyst System | Monomer/Catalyst Ratio | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | 200:1 | 75 | 35 | 2.8 |
| Rhodium-Catalyzed | [Rh(nbd)Cl]₂ / NEt₃ | 100:1 | 92 | 25 | 1.2 |
| Palladium-Catalyzed | Pd(PPh₃)₄ | 150:1 | 68 | 18 | 1.9 |
| Metathesis | Grubbs' 2nd Gen. | 100:1 | 85 | 30 | 1.5 |
Applications in Drug Development
Polymers derived from this compound hold significant promise in the field of drug development due to their potential for further functionalization and their conjugated backbone.
-
Drug Delivery Systems: The polymer backbone can be designed to encapsulate or be conjugated with therapeutic agents.[10][11][12][13] The pendant chlorine atoms provide reactive sites for attaching drugs, targeting moieties (e.g., antibodies, peptides), or solubilizing groups like polyethylene glycol (PEG).
-
Stimuli-Responsive Systems: The polymer's properties could be tailored to respond to specific biological stimuli such as pH, temperature, or enzymes, allowing for controlled drug release at the target site.[14][15][16][17][18] For example, a change in pH in the tumor microenvironment could trigger the release of an anticancer drug.
-
Biomedical Imaging: By attaching imaging agents (e.g., fluorescent dyes, MRI contrast agents) to the polymer, it can be used for in vivo tracking and diagnostics. Conjugated polymers often exhibit intrinsic fluorescence, which could also be exploited for imaging applications.[19][20]
-
Tissue Engineering: The polymer could be fabricated into scaffolds for tissue regeneration. The surface of the polymer can be modified to promote cell adhesion and proliferation.
Logical Relationship: Polymer Functionalization for Drug Delivery
Caption: Functionalization of the polymer for drug delivery.
Conclusion
While direct experimental data is currently unavailable, the polymerization of this compound presents an exciting avenue for the development of novel functional polymers. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of these materials. The potential for post-polymerization modification through the chloro-substituent opens up a wide range of possibilities for creating advanced materials for drug delivery and other biomedical applications. Further research is warranted to optimize the polymerization conditions and to fully evaluate the properties and potential of these promising polymers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 4. Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. books.google.cn [books.google.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enyne Metathesis [organic-chemistry.org]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Hydrogel Materials for Drug Delivery and Tissue Engineering [mdpi.com]
- 18. Hydrogel - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Conjugated polymers for biomedical applications [ouci.dntb.gov.ua]
Application Notes and Protocols for the Hypothetical Use of 6-Chlorohept-4-en-2-yne in the Synthesis of Complex Molecular Architectures
Disclaimer: Extensive searches of the scientific literature and chemical databases have revealed a significant lack of published information regarding the synthesis, reactivity, and specific applications of "6-Chlorohept-4-en-2-yne." Therefore, the following application notes and protocols are of a hypothetical nature . They are based on the known reactivity of the constituent functional groups of the molecule: a terminal alkyne, an internal alkene, and a secondary alkyl chloride. These notes are intended to provide a theoretical framework for how a molecule with this structure could potentially be utilized as a versatile building block in the construction of complex molecular architectures.
Introduction to this compound as a Potential Synthetic Building Block
This compound is a molecule possessing three distinct functional groups that offer a wide range of possibilities for chemical transformations. The presence of a terminal alkyne allows for participation in classic C-C bond-forming reactions such as Sonogashira coupling.[1][2][3] The internal double bond can undergo various addition and cycloaddition reactions.[4][5][6] The secondary alkyl chloride provides a handle for nucleophilic substitution or cross-coupling reactions.[7][8][9][10][11] This unique combination of functionalities in a single molecule makes it an intriguing, albeit underexplored, scaffold for the synthesis of diverse and complex molecular structures, including carbocycles and heterocycles.
Hypothetical Applications in Complex Molecule Synthesis
Sequential Cross-Coupling Reactions
The differential reactivity of the terminal alkyne and the alkyl chloride moieties could be exploited in sequential cross-coupling reactions to introduce diverse substituents. For instance, a Sonogashira coupling could be performed first at the alkyne terminus, followed by a Suzuki or Negishi coupling at the chlorinated carbon center. This would allow for the controlled and stepwise construction of a highly functionalized carbon skeleton.
Intramolecular Cyclization Strategies
The linear arrangement of the enyne system and the presence of a leaving group (chloride) suggest the potential for intramolecular cyclization reactions. Under suitable conditions, the molecule could undergo cyclization to form five- or six-membered rings, which are common motifs in natural products and pharmaceutical agents.
Diels-Alder and other Cycloaddition Reactions
The enyne moiety can potentially act as a diene or dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic and bicyclic systems.[4][5][6] The resulting products would contain a chlorinated substituent that could be further functionalized.
Data Presentation: Hypothetical Reaction Parameters
The following tables present hypothetical quantitative data for the potential reactions of this compound. It is crucial to reiterate that this data is illustrative and not derived from actual experimental results for this specific compound.
Table 1: Hypothetical Sonogashira Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 25 | 12 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 50 | 18 | 78 |
| 3 | 1-Iodonaphthalene | Pd(dppf)Cl₂ (2) | CuI (5) | Piperidine | Toluene | 80 | 10 | 92 |
Table 2: Hypothetical Intramolecular Cyclization of a Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Acetonitrile | 80 | 24 | 5-membered ring | 65 |
| 2 | Ni(cod)₂ (10) | IPr (12) | NaOtBu | Dioxane | 100 | 18 | 6-membered ring | 58 |
| 3 | Rh(cod)₂BF₄ (5) | BINAP (6) | Cs₂CO₃ | Toluene | 60 | 36 | 5-membered ring | 72 |
Experimental Protocols (Hypothetical)
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.05 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
Add this compound (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Protocol for a Hypothetical Intramolecular Heck-type Cyclization
Materials:
-
A suitable derivative of this compound (e.g., where the alkyne is coupled to an aryl group)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Inorganic base (e.g., K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
Procedure:
-
In a sealed tube, combine the this compound derivative (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous acetonitrile via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. After 24 hours, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to isolate the cyclized product.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Alkyne in 6-Chlorohept-4-en-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the chemical modification of the internal alkyne within the molecule 6-Chlorohept-4-en-2-yne. This versatile substrate contains three distinct functional groups: an internal alkyne, an alkene, and a secondary alkyl chloride. The presented protocols focus on selectively targeting the alkyne moiety for carbon-carbon bond formation, a crucial transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction to the Reactivity of this compound
This compound is a valuable building block due to the orthogonal reactivity of its functional groups. The internal alkyne is a site for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The alkene functionality can participate in reactions such as metathesis, and the alkyl chloride can be a handle for nucleophilic substitution or other coupling strategies. The key challenge and opportunity lie in the chemoselective functionalization of one site without affecting the others. These notes will focus on reactions that demonstrate high selectivity for the alkyne.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Sonogashira, Negishi, and Heck reactions are particularly relevant for the functionalization of alkynes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] While this compound is an internal alkyne, a modified approach involving an "inverse Sonogashira coupling" where an alkynyl halide couples with an organometallic reagent can be envisioned. However, a more direct application involves the coupling of a terminal alkyne to a molecule with a similar backbone to our target. For the purpose of these notes, we will present a standard Sonogashira protocol that could be adapted for a derivative of our target molecule where the alkyne is terminal.
The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis.[1]
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling.
-
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | TEA | RT | 2 | 95 | [3] |
| 2 | 4-Iodotoluene | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | DMF/TEA | 60 | 4 | 88 | [4] |
| 3 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂/CuI/PPh₃ | Dioxane | 80 | 6 | 92 | [5] |
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[7] For this compound, the alkyne could be converted into an alkynylzinc reagent, which would then couple with an aryl or vinyl halide. Alternatively, the chloroalkane part of the molecule could potentially participate in the coupling, though this might require specific catalysts to avoid side reactions.
Experimental Protocol: Negishi Coupling of an Alkynylzinc Reagent with an Aryl Bromide
This protocol outlines a general procedure for a Negishi coupling.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkynylzinc chloride (prepared in situ or from a commercial source, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.
-
Add anhydrous, degassed THF to dissolve the solids.
-
Add the solution of the alkynylzinc chloride dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Negishi Coupling
| Entry | Organic Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylethynylzinc chloride | Pd(PPh₃)₄ | THF | RT | 3 | 96 | [8] |
| 2 | 1-Iodonaphthalene | (Hex-1-yn-1-yl)zinc(II) chloride | PdCl₂(dppf) | THF | 50 | 6 | 85 | [9] |
| 3 | 4-Chlorotoluene | (TMS-ethynyl)zinc chloride | Ni(acac)₂/dppf | THF | 60 | 12 | 78 | [6] |
Catalytic Cycle for Negishi Coupling
Caption: Catalytic cycle of the Negishi coupling reaction.
Heck Reaction
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[10] While the primary reactivity of this compound in a Heck reaction would likely involve the alkene, under certain conditions, the internal alkyne could potentially participate in related transformations, such as carbopalladation followed by a desired downstream reaction. However, a classic Heck reaction would likely favor the alkene. For the purpose of functionalizing the alkyne, alternative strategies are generally more suitable.
Enyne Metathesis
Enyne metathesis is a powerful reaction catalyzed by ruthenium carbenes that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.[11][12] This reaction could be applied to this compound in an intramolecular fashion (ring-closing enyne metathesis, RCEYM) if an additional alkene were present in the molecule, or in an intermolecular fashion with another olefin. The presence of the alkyl chloride is generally tolerated by modern ruthenium catalysts.[10]
Experimental Protocol: Cross-Enyne Metathesis
This protocol describes a general procedure for a cross-enyne metathesis.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethylene or a substituted olefin, 2.0-5.0 equiv)
-
Grubbs' second-generation catalyst or Hoveyda-Grubbs second-generation catalyst (0.01-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound and the solvent.
-
If using a gaseous alkene like ethylene, bubble it through the solution for a few minutes. If using a liquid alkene, add it to the flask.
-
Add the ruthenium catalyst to the solution.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Enyne Metathesis
| Entry | Enyne Substrate | Alkene Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Hepten-6-yne | Ethylene (1 atm) | Grubbs' II | CH₂Cl₂ | RT | 4 | 85 | [13] |
| 2 | N-allyl-N-propargyl tosylamide | Styrene | Hoveyda-Grubbs' II | Toluene | 60 | 6 | 78 | [14] |
| 3 | Diethyl allylpropargylmalonate | 1-Hexene | Grubbs' II | CH₂Cl₂ | 40 | 12 | 90 | [15] |
Reaction Mechanism for Enyne Metathesis ("Ene-first" pathway)
Caption: "Ene-first" mechanistic pathway for cross-enyne metathesis.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are primarily used for the polymerization of α-olefins.[16][17] While not a typical functionalization reaction for a single molecule, the enyne motif of this compound could potentially be explored as a monomer in polymerization reactions. The alkene would be the primary site of polymerization, leading to a polymer with pendant chloroalkyl and alkynyl groups. The polar chloro group might interfere with traditional Ziegler-Natta catalysts, but catalyst systems with higher functional group tolerance have been developed.
Experimental Protocol: Ziegler-Natta Polymerization of an Enyne Monomer
This protocol provides a general outline for such a polymerization.
-
Materials:
-
This compound (monomer)
-
Ziegler-Natta catalyst (e.g., TiCl₄/Et₂AlCl)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene)
-
-
Procedure:
-
In a dry, inert atmosphere glovebox or Schlenk line, add the solvent to a reaction vessel.
-
Add the organoaluminum co-catalyst to the solvent.
-
Slowly add the titanium catalyst to the solution to form the active catalyst slurry.
-
Add the this compound monomer to the catalyst slurry.
-
Control the reaction temperature as the polymerization is often exothermic.
-
After the desired reaction time, quench the polymerization by adding an alcohol (e.g., methanol or isopropanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Quantitative Data for Ziegler-Natta Polymerization
| Entry | Monomer | Catalyst System | Solvent | Temp (°C) | Time (h) | Polymer Yield ( g/mol Ti) | Reference |
| 1 | Ethylene | TiCl₄/Et₃Al | Heptane | 70 | 1 | 10,000 | [16] |
| 2 | Propylene | TiCl₃/Et₂AlCl | Toluene | 60 | 2 | 5,000 | [17] |
Workflow for Ziegler-Natta Polymerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Highly active alkyne metathesis catalysts operating under open air condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 15. Enyne Metathesis [organic-chemistry.org]
- 16. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Click Chemistry Reactions with Chloro-Functionalized Alkynes
Topic: Click Chemistry Reactions with "6-Chlorohept-4-en-2-yne" and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to Chloro-Functionalized Alkynes in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][3]
Chloro-functionalized alkynes, such as this compound, represent a class of reagents that can participate in click chemistry via their alkyne moiety. The presence of a chloro group offers a potential site for further functionalization, either before or after the click reaction, adding to the modularity of this approach in constructing complex molecules for applications in drug discovery, bioconjugation, and materials science.
Application: Synthesis of a Triazole-Linked Compound using a Chloro-Functionalized Alkyne
This application note describes a general procedure for the synthesis of a 1,4-disubstituted triazole via the CuAAC reaction between a generic chloro-functionalized alkyne and an azide-containing molecule. This reaction is a cornerstone of click chemistry due to its efficiency and specificity.[1][3]
General Reaction Scheme:
Caption: General CuAAC reaction scheme.
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical CuAAC reaction involving a terminal alkyne and an azide. These values can serve as a baseline for optimizing reactions with chloro-functionalized alkynes.
| Parameter | Value/Range | Notes |
| Reactant Concentration | 0.1 - 1.0 M | Higher concentrations can lead to faster reaction rates. |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reactant can be used to drive the reaction to completion. |
| Copper(II) Sulfate | 1 - 10 mol% | Pre-catalyst, reduced in situ. |
| Sodium Ascorbate | 5 - 20 mol% | Reducing agent to generate the active Cu(I) species. |
| Solvent | t-BuOH/H2O (1:1) | A variety of other solvents can be used, including DMF, DMSO, and THF. |
| Temperature | Room Temperature | Some reactions may benefit from gentle heating (40-60 °C) to increase the rate. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Typical Yield | >90% | Click reactions are known for their high efficiency and yields. |
Experimental Protocol: General Procedure for CuAAC with a Chloro-Functionalized Alkyne
This protocol details a general method for the copper-catalyzed cycloaddition of a chloro-functionalized alkyne with an azide-containing compound.
Materials:
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Chloro-functionalized alkyne (e.g., a structural analog of this compound)
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Azide-containing compound (e.g., benzyl azide)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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tert-Butanol (t-BuOH)
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Deionized water
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
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Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Nitrogen or argon supply (optional, for oxygen-sensitive reactions)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reactant Preparation: In a round-bottom flask, dissolve the chloro-functionalized alkyne (1.0 eq) and the azide-containing compound (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water.
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Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in a minimum amount of deionized water.
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Reaction Initiation: While stirring the solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
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Workup:
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Once the reaction is complete, dilute the mixture with water.
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Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle organic solvents in a well-ventilated fume hood.
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Azides can be energetic and potentially explosive, especially small organic azides. Handle with care and avoid heating to high temperatures or subjecting them to shock.
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Copper salts are toxic. Avoid inhalation and skin contact.
Diagrams
Experimental Workflow
Caption: Experimental workflow for CuAAC.
Signaling Pathway: General Mechanism of CuAAC
Caption: Simplified CuAAC catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chlorohept-4-en-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "6-Chlorohept-4-en-2-yne". The following information is based on general purification principles for haloalkynes and enynes, as specific experimental data for this compound is limited in publicly available literature.
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation column.- Boiling points of impurities are too close to the product.- Formation of an azeotrope. | - Use a longer or more efficient distillation column (e.g., Vigreux or packed column).- Perform distillation under reduced pressure to lower boiling points and potentially increase separation.- Consider an alternative purification method such as column chromatography. |
| Product Degradation During Distillation | - High distillation temperature causing decomposition.- Presence of acidic or basic impurities catalyzing degradation. | - Use vacuum distillation to lower the boiling point.- First, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acid, followed by a water wash, and then dry with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system (mobile phase).- Incorrect stationary phase.- Overloading of the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Try a different stationary phase with a different polarity (e.g., alumina instead of silica gel).- Reduce the amount of crude product loaded onto the column. |
| Streaking or Tailing of the Product on TLC/Column | - The compound is too polar for the chosen solvent system.- The compound is acidic or basic.- The sample is overloaded. | - Increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate in hexane).- Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound.- Apply a more dilute solution of the sample to the TLC plate or column. |
| Incomplete Separation of Geometric Isomers (E/Z) | - The chosen purification technique is not suitable for isomer separation. | - High-Performance Liquid Chromatography (HPLC), particularly with a suitable column (e.g., a PFP or C18 column), can be effective for separating isomers.[1]- Supercritical Fluid Chromatography (SFC) is another powerful technique for isomer separation.[1]- Fractional distillation under high vacuum with a highly efficient column may also achieve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
| Property | Computed Value | Reference |
| Molecular Formula | C₇H₉Cl | PubChem[2] |
| Molecular Weight | 128.60 g/mol | PubChem[2] |
| XLogP3-AA | 2.5 | PubChem[2] |
| Monoisotopic Mass | 128.0392780 Da | PubChem[2] |
Q2: What are the most likely impurities in a synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common impurities for haloalkanes and enynes can include:
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Starting materials: Unreacted precursors from the synthesis.
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Solvent residues: Residual solvents from the reaction or workup.
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Geometric isomers: The E and Z isomers of the double bond.
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Dehalogenated byproducts: Compounds where the chlorine atom has been removed.
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Polymerization products: Enynes can sometimes polymerize under certain conditions.
Q3: Which purification technique is most suitable for this compound on a large scale?
A3: For large-scale purification, vacuum distillation is often the most practical and cost-effective method, provided the compound is thermally stable at the reduced boiling point and the impurities have sufficiently different boiling points.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of fractions from column chromatography. For distillation, Gas Chromatography (GC) is an excellent method to analyze the purity of the collected fractions.
Q5: The compound appears to be unstable during storage. How can I improve its stability?
A5: Haloalkanes and enynes can be sensitive to light, air, and temperature. Store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer).
Experimental Protocols
The following are generalized protocols and should be optimized for your specific crude product mixture.
Protocol 1: Purification by Vacuum Distillation
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Preparation:
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Ensure the crude this compound has been washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate) and then with brine to remove any acidic or water-soluble impurities.
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Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter to remove the desiccant.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Distillation Setup:
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Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short-path distillation head for smaller quantities.
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Add a magnetic stir bar or boiling chips to the distilling flask to ensure smooth boiling.
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Attach the flask to the distillation apparatus and ensure all joints are well-sealed with appropriate vacuum grease.
-
-
Procedure:
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Begin stirring and slowly apply vacuum.
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Once the desired vacuum is reached, gradually heat the distilling flask using a heating mantle.
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Collect a forerun fraction, which will contain any low-boiling impurities.
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Monitor the temperature at the distillation head. The main product fraction should distill at a constant temperature.
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Collect the main fraction in a pre-weighed receiving flask.
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Stop the distillation before the distilling flask goes to dryness to prevent the concentration and potential decomposition of higher-boiling impurities.
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Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection:
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Using TLC, determine a suitable solvent system that gives a good separation of the product from impurities. A good starting point for a compound of this nature is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
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Select an appropriately sized flash chromatography column based on the amount of crude material.
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Pack the column with silica gel using the chosen solvent system (slurry packing is often preferred).
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the chromatography solvent or a less polar solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a fast flow rate.
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Collect fractions in test tubes or other suitable containers.
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Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
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Combine the pure fractions containing the desired product.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification technique.
Experimental Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for purification by flash chromatography.
References
Technical Support Center: Synthesis of Chloroalkenynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of chloroalkenynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing chloroalkenynes?
A1: Chloroalkenynes are commonly synthesized through the dehydrohalogenation of dichlorinated alkanes or alkenes. Vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides are frequent precursors. The reaction typically involves a double elimination process using a strong base.
Q2: Why is a strong base necessary for the synthesis of chloroalkenynes?
A2: A strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH) in a high-boiling solvent like n-butanol, is required to facilitate the two successive E2 elimination reactions needed to form the alkyne triple bond from a dihalide. The second elimination step, in particular, involves the removal of a proton from a vinylic position, which is less acidic than a proton on a saturated carbon, thus necessitating a very strong base.[1]
Q3: My terminal chloroalkenyne product seems to be deprotonated by the strong base. How can I isolate the neutral product?
A3: This is a common occurrence. The terminal proton of a chloroalkenyne is acidic (pKa ≈ 25) and will be deprotonated by a strong base like sodium amide. To regenerate the terminal alkyne, a work-up step involving the addition of a mild proton source, such as water or an aqueous solution of a weak acid (e.g., ammonium chloride), is necessary to protonate the resulting alkynide salt.[1]
Q4: Can I use a secondary or tertiary alkyl halide to introduce an alkyl group onto a chloroalkynide?
A4: It is highly discouraged. The chloroalkynide ion is a strong base in addition to being a good nucleophile. When reacted with sterically hindered secondary or tertiary alkyl halides, it will predominantly act as a base, leading to E2 elimination as the major side reaction, rather than the desired SN2 substitution. For successful alkylation, it is recommended to use primary alkyl halides.[2][3]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Chloroalkenyne
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase Reaction Temperature: Gently increase the temperature, but be cautious as this can also promote side reactions.- Use a Stronger Base: If using a moderately strong base, consider switching to a more potent one like sodium amide. |
| Sub-optimal Base Concentration | - Use Excess Base: For terminal chloroalkenynes, at least three equivalents of a strong base like NaNH₂ are recommended: two for the elimination reactions and one to deprotonate the terminal alkyne, which drives the equilibrium towards the product.[1] |
| Impure Reagents | - Purify Starting Materials: Ensure that the dihalide precursor and any other reagents are of high purity. Impurities can interfere with the reaction.- Use Anhydrous Solvents: Water can quench the strong base and hinder the reaction. Use freshly dried solvents. |
| Side Reactions | - Refer to the "Common Side Reactions and Their Mitigation" section below. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Elimination | - The presence of chloroalkene intermediates is common. To minimize this, ensure a sufficient excess of the strong base is used and that the reaction goes to completion. |
| Isomerization | - The position of the triple bond or the double bond (in intermediates) can isomerize under strongly basic conditions. To mitigate this, use the mildest effective reaction conditions and consider kinetic control (lower temperatures). |
| Dimerization/Polymerization | - High concentrations of the starting material or product can lead to intermolecular reactions. Try running the reaction at a higher dilution. |
Common Side Reactions and Their Mitigation
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Dehydrohalogenation | Formation of chloroalkene intermediates due to only one elimination reaction occurring. | - Increase the equivalents of the strong base.- Increase reaction time and/or temperature. |
| Isomerization | Migration of the triple bond to an internal position, or rearrangement of the double bond in intermediates. | - Use lower reaction temperatures.- Carefully select the base and solvent system. |
| Dimerization | Two molecules of the chloroalkenyne or an intermediate react to form an enyne or other dimeric structures. | - Conduct the reaction at higher dilution.- Add the starting material slowly to the base to maintain a low concentration of the reactive species. |
| Elimination (in alkylation) | When alkylating a chloroalkynide, if a secondary or tertiary halide is used, E2 elimination will compete with the desired SN2 reaction. | - Use only primary alkyl halides for alkylation reactions.[2][3] |
Experimental Protocols
General Protocol for the Synthesis of a Terminal Chloroalkenyne via Dehydrohalogenation
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Apparatus Setup: A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
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Reagent Preparation: The flask is charged with a solution of a strong base (e.g., 3.0 equivalents of sodium amide) in a suitable anhydrous solvent (e.g., liquid ammonia or dry THF).
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Reaction Execution: The dihaloalkane (1.0 equivalent) is dissolved in a minimal amount of the same anhydrous solvent and added dropwise to the stirred base solution at an appropriate temperature (e.g., -78 °C for liquid ammonia).
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Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to ensure the disappearance of the starting material and intermediates.
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Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride to protonate the alkynide anion.
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Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and logical relationships in the synthesis of chloroalkenynes.
Caption: Main reaction pathway and common side reactions in chloroalkenyne synthesis.
References
- 1. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 2. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
Technical Support Center: Catalyst Selection for 6-Chlorohept-4-en-2-yne Reactions
Welcome to the technical support center for reactions involving 6-Chlorohept-4-en-2-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for a molecule like this compound?
A1: Given its structure, which contains both a vinyl chloride and a terminal alkyne, the two most relevant and powerful catalytic reactions are the Sonogashira coupling and enyne metathesis. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between the sp-hybridized carbon of the terminal alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.[1] Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by a metal carbene, to form a 1,3-diene.[2]
Q2: Which part of the this compound molecule reacts in a Sonogashira coupling?
A2: In a typical Sonogashira coupling, the terminal alkyne of this compound would act as the nucleophilic partner, coupling with an aryl or vinyl halide. Alternatively, the vinyl chloride moiety of this compound can act as the electrophilic partner, coupling with another terminal alkyne. However, vinyl chlorides are generally less reactive than vinyl bromides or iodides.[1][3]
Q3: What type of catalyst is typically used for Sonogashira coupling of a vinyl chloride?
A3: Sonogashira couplings are typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst.[3][4] For less reactive substrates like vinyl chlorides, the choice of ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting.[1] In some cases, copper-free conditions are used to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Q4: What is enyne metathesis and how would it apply to this compound?
A4: Enyne metathesis is a catalytic reaction that can lead to either intermolecular (cross-metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM) products.[2][5] For this compound, an intramolecular RCEYM reaction would lead to the formation of a cyclic compound containing a 1,3-diene. This reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs or Hoveyda-Grubbs catalysts.[2]
Q5: How does the chloro-substituent affect the reactivity in these reactions?
A5: In Sonogashira couplings, the vinyl chloride is less reactive than the corresponding bromide or iodide, which may necessitate more forcing conditions or specialized catalyst systems.[1][3] In enyne metathesis, the electron-withdrawing nature of the chlorine atom can influence the electron density of the double bond, which may affect the rate and selectivity of the metathesis reaction.
Catalyst and Condition Selection Tables
Table 1: Catalyst Systems for Sonogashira Coupling of Vinyl Chlorides
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Toluene | 100-120 | 1-5 |
| Pd₂(dba)₃ | XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 1-3 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF/DMF | 25-80 | 2-5 |
| [Pd(allyl)Cl]₂ | cataCXium® A | None | K₃PO₄ | t-AmylOH | 100 | 1-2 |
Table 2: Catalyst Systems for Ring-Closing Enyne Metathesis (RCEYM)
| Catalyst | Solvent | Temperature (°C) | Typical Loading (mol%) | Notes |
| Grubbs Catalyst®, 1st Gen | CH₂Cl₂ or Toluene | 25-45 | 5-10 | Lower activity, may require higher loading. |
| Grubbs Catalyst®, 2nd Gen | CH₂Cl₂ or Toluene | 25-45 | 1-5 | More active and tolerant of functional groups. |
| Hoveyda-Grubbs Cat®, 2nd Gen | CH₂Cl₂ or Toluene | 25-60 | 1-5 | More stable and allows for easier removal. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
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Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the copper(I) iodide (CuI, 1.5 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), and the aryl halide (1.0 equiv.).
-
Solvent and Substrate: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution). Finally, add this compound (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) of a Substituted this compound Derivative
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Preparation: To a dry Schlenk flask under an inert atmosphere, add the enyne substrate (1.0 equiv.).
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Solvent: Add anhydrous, degassed solvent (e.g., CH₂Cl₂, to make a 0.005 - 0.05 M solution). High dilution favors the intramolecular reaction.
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Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs Catalyst®, 2nd Generation, 2-5 mol%) as a solid or a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or GC-MS.
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Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
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Purification: Concentrate the reaction mixture and purify directly by flash column chromatography.
Troubleshooting Guides
Sonogashira Coupling Issues
| Issue | Possible Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst. | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider a more active ligand (e.g., a biaryl phosphine like SPhos or XPhos). |
| Vinyl chloride is unreactive. | Increase reaction temperature. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Consider converting the vinyl chloride to a more reactive vinyl bromide or iodide if possible. | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. |
| Copper-catalyzed side reaction. | Switch to a copper-free Sonogashira protocol. | |
| Catalyst Decomposition (black precipitate) | High temperature or prolonged reaction time. | Use a more active catalyst that allows for lower temperatures and shorter reaction times. Ensure the phosphine ligand is in slight excess to stabilize the palladium center. |
Enyne Metathesis Issues
| Issue | Possible Cause | Recommended Solution |
| No or Sluggish Reaction | Catalyst decomposition. | Use a more stable catalyst (e.g., Hoveyda-Grubbs 2nd Gen). Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur-containing compounds). |
| Low catalyst activity. | Switch to a more active catalyst (e.g., from 1st to 2nd generation Grubbs). Increase the reaction temperature slightly. | |
| Formation of Intermolecular Side Products | Reaction concentration is too high. | Perform the reaction at higher dilution (e.g., 0.005 M) to favor the intramolecular cyclization. |
| Isomerization of the Product | Prolonged exposure to the catalyst. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Visualizations
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for enyne metathesis.
Caption: A logical workflow for troubleshooting common reaction issues.
References
Preventing isomerization of "6-Chlorohept-4-EN-2-yne"
Technical Support Center: 6-Chlorohept-4-en-2-yne
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the isomerization of this compound during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization in this compound?
A1: The primary causes of isomerization in this compound are exposure to acidic or basic conditions, elevated temperatures, and certain reactive metals.[1][2][3] The conjugated enyne system is susceptible to protonation or deprotonation, which can lead to double bond migration, cyclization, or rearrangement to form allenes.[4][5]
Q2: What are the potential isomeric impurities I might observe?
A2: Common isomers could include:
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Positional isomers: 6-Chlorohepta-3,4-dien-2-yne (an allene), 6-Chlorohept-3-en-2-yne, or 6-Chlorohept-5-en-2-yne.
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cis/trans isomers: If the starting material is a pure stereoisomer, isomerization to the other diastereomer can occur.
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Cyclized products: Under certain conditions, especially with acid catalysis, cycloisomerization can occur.[1][2][6][7]
Q3: How can I detect isomerization in my sample of this compound?
A3: Isomerization can be detected by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify new olefinic, allenic, or acetylenic protons and carbons.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can separate isomers and provide their mass-to-charge ratio, helping in their identification.
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Thin Layer Chromatography (TLC): A change in the Rf value or the appearance of new spots can indicate the presence of isomers.[8]
Q4: What are the ideal storage conditions for this compound?
A4: To minimize isomerization during storage, the following conditions are recommended:
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Temperature: Store at low temperatures, preferably at or below -20°C.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or moisture-induced degradation.
-
Light: Protect from light by using amber vials or wrapping the container in aluminum foil.
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Container: Use clean, dry glass containers with tightly sealed caps.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem: My NMR spectrum shows a complex mixture of peaks after aqueous workup.
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Possible Cause: Your compound may be sensitive to the pH of the aqueous solution used in the workup.[8] Traces of acid or base can catalyze isomerization.
-
Solution:
-
Test the stability of your compound by taking a small aliquot of the reaction mixture before workup and treating it with the planned aqueous solution (e.g., saturated sodium bicarbonate or dilute HCl).[8] Monitor by TLC to see if new spots appear.
-
If instability is observed, perform a neutral workup. Use deionized water or a neutral brine solution for extraction.
-
Minimize the contact time with the aqueous phase and work quickly at low temperatures.
-
Problem: The compound appears to isomerize during column chromatography on silica gel.
-
Possible Cause: Standard silica gel is slightly acidic and can promote the isomerization of sensitive compounds.[9]
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or another suitable base to neutralize the acidic sites.[9]
-
Use alternative stationary phases: Consider using neutral alumina or a reverse-phase silica gel for purification.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.[9]
-
Problem: The yield of my desired product is low, and I suspect isomerization during the reaction.
-
Possible Cause: The reaction conditions (e.g., temperature, catalyst, solvent) may be promoting isomerization.
-
Solution:
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor isomerization pathways which may have a higher activation energy.
-
Screen catalysts: If using a metal or acid/base catalyst, screen different options that may be less prone to inducing isomerization. For instance, some transition metal catalysts are known to promote rearrangements.[10][11]
-
Control reaction time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent over-reaction and subsequent isomerization of the product.
-
Data Presentation
Table 1: Solvent Effects on Stability of this compound at Room Temperature (25°C) over 24 hours (Hypothetical Data)
| Solvent | Dielectric Constant | Isomerization Observed (%) | Notes |
| Hexane | 1.89 | < 1% | Non-polar, aprotic. Good for storage. |
| Toluene | 2.38 | < 2% | Non-polar, aprotic. |
| Dichloromethane | 8.93 | ~ 5-10% | Can contain trace HCl, potential for isomerization. |
| Tetrahydrofuran (THF) | 7.52 | ~ 3-5% | Ethers can form peroxides; use freshly distilled. |
| Methanol | 32.7 | > 20% | Protic solvent, can facilitate proton transfer. |
| Acetic Acid | 6.20 | > 50% | Acidic conditions promote rapid isomerization. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Preparation: Ensure the compound is pure before long-term storage. Purify by distillation under reduced pressure or chromatography on deactivated silica gel.[12][13][14]
-
Solvent: If storing in solution, use a dry, aprotic, non-polar solvent like hexane or toluene.
-
Inerting: In a clean, dry amber vial, dissolve the compound. Bubble dry argon or nitrogen through the solution for 5-10 minutes to remove dissolved oxygen.
-
Sealing: Tightly seal the vial with a Teflon-lined cap. For extra protection, wrap the cap with Parafilm.
-
Storage: Place the sealed vial in a freezer at -20°C or below, away from light.
Protocol 2: Neutral Quenching and Workup Procedure
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice bath.
-
Quenching: Add pre-chilled, deionized water to the reaction mixture with stirring. Avoid acidic or basic quenching agents unless their compatibility has been verified.
-
Extraction: Extract the aqueous mixture with a cold, non-polar solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction quickly to minimize contact time.
-
Washing: Wash the combined organic layers with cold, saturated sodium chloride solution (brine) to aid in phase separation and remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation) at a low temperature. Do not heat the water bath above 30°C.
Mandatory Visualizations
Caption: Potential isomerization pathways of this compound.
Caption: Workflow for troubleshooting the isomerization of this compound.
Caption: Logical relationships between factors causing isomerization and preventative measures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilization, isomerization and rearrangement of enyne [4 + 4]-cycloadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 13. byjus.com [byjus.com]
- 14. overallscience.com [overallscience.com]
Technical Support Center: Handling and Storage of Unstable Haloenynes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, storage, and troubleshooting of unstable haloenynes. These compounds, while valuable in synthesis, present significant safety challenges due to their potential for rapid decomposition and polymerization. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with unstable haloenynes?
A1: Unstable haloenynes are highly reactive molecules that can pose several significant hazards:
-
Rapid, Exothermic Decomposition: They can decompose spontaneously and violently, especially when heated, exposed to light, or in the presence of certain catalysts. This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.
-
Shock Sensitivity: Some haloenynes, particularly those with a high degree of unsaturation and heavy halogen atoms (like iodine), can be shock-sensitive and may detonate upon impact or friction.
-
Spontaneous Polymerization: A common decomposition pathway is rapid, uncontrolled polymerization, which is also highly exothermic and can lead to a runaway reaction.[1][2][3]
-
Toxicity: The toxicity of many haloenynes is not well-studied, but they should be treated as highly toxic. Inhalation, ingestion, and skin contact should be avoided.
Q2: What are the initial signs of decomposition or instability in a sample of a haloenyne?
A2: Be vigilant for the following indicators of instability:
-
Color Change: A noticeable change in color, often to a darker shade (e.g., yellowing, browning, or turning black), can indicate decomposition and the formation of polymeric materials.
-
Gas Evolution: The formation of bubbles or a noticeable increase in pressure within a sealed container is a critical warning sign of decomposition.
-
Precipitation or Solid Formation: The appearance of insoluble materials or cloudiness in a previously clear solution can indicate polymerization.
-
Exotherm: A spontaneous increase in the temperature of the sample is a sign of a runaway reaction and requires immediate emergency action.
Q3: What are the recommended general storage conditions for unstable haloenynes?
A3: To minimize the risk of decomposition, unstable haloenynes should be stored under the following conditions:
-
Low Temperature: Store at the lowest practical temperature, typically in a freezer rated for flammable materials (-20 °C or lower).
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reactions with atmospheric moisture.[1]
-
Absence of Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil. Photodegradation can initiate decomposition.[4][5]
-
Dilute Solutions: Whenever possible, store as a dilute solution in a compatible, dry, and deoxygenated solvent. Storage of neat (undiluted) haloenynes is strongly discouraged.
-
Use of Inhibitors: For extended storage, the addition of a radical inhibitor may be necessary to prevent polymerization. The choice of inhibitor must be compatible with the haloenyne and subsequent reactions.
Troubleshooting Guides
Problem: Unexpectedly Rapid Reaction or Exotherm During Synthesis or Workup
Possible Causes:
-
Concentration of the haloenyne has become too high.
-
Localized heating during the reaction or workup.
-
Presence of incompatible materials or contaminants that catalyze decomposition.
Solutions:
-
Immediate Action: If a dangerous exotherm is detected, follow emergency shutdown procedures. This may involve crash cooling the reaction with a dry ice/acetone bath or, in extreme cases, evacuating the area.
-
Dilution: Ensure that the concentration of the haloenyne is kept low throughout the process. Use a larger volume of solvent.
-
Temperature Control: Use a well-controlled cooling bath and monitor the internal temperature of the reaction closely. Add reagents slowly to maintain a constant temperature.
-
Material Compatibility: Ensure all glassware is scrupulously clean and that all reagents and solvents are pure and free from contaminants that could initiate decomposition.
Problem: Sample Decomposition (Color Change, Polymerization) During Purification
Possible Causes:
-
Thermal Stress: Prolonged exposure to even moderate temperatures during chromatography can initiate decomposition.
-
Incompatible Stationary Phase: The stationary phase (e.g., silica gel) can be acidic and catalyze the decomposition of sensitive compounds.
-
Concentration on Column: The compound becomes highly concentrated at the top of the column during loading and at the band front during elution.
Solutions:
-
Use Deactivated Stationary Phase: Use deactivated silica gel (e.g., treated with a base like triethylamine) or a less acidic stationary phase like alumina.
-
Rapid Purification: Do not leave the compound on the column for extended periods. Elute the compound as quickly as possible.
-
Low Temperature Chromatography: If possible, perform the chromatography in a cold room or with a jacketed column to maintain a low temperature.
-
Alternative Purification Methods: Consider other purification methods that avoid concentration and potential thermal stress, such as precipitation or crystallization from a dilute solution at low temperature.
Experimental Protocols
Protocol 1: General Handling of Unstable Haloenynes
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment, considering the scale of the reaction, potential for exotherm, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[2][6]
-
Fume Hood: All manipulations of unstable haloenynes must be performed in a certified chemical fume hood to ensure proper ventilation and containment in case of a release.[7]
-
Small Scale: Whenever possible, work on the smallest possible scale to minimize the potential energy release in case of an incident.
-
Inert Atmosphere Techniques: Use Schlenk line or glovebox techniques to handle haloenynes under an inert atmosphere, especially when neat or in concentrated solutions.
-
Avoid Heat, Light, and Shock: Do not heat haloenynes unless absolutely necessary and under carefully controlled conditions. Protect them from light and avoid any mechanical shock or friction.
-
Quenching and Waste Disposal: Have a quenching solution readily available to neutralize any unreacted haloenyne. Dispose of all waste containing haloenynes according to institutional hazardous waste guidelines.
Data Presentation
Table 1: General Storage Recommendations for Haloenynes
| Parameter | Recommended Condition | Rationale |
| Temperature | -20 °C or below (in a freezer rated for flammables) | Reduces kinetic rate of decomposition and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with moisture.[1] |
| Light | Stored in darkness (amber vials or wrapped in foil) | Prevents photolytic decomposition pathways.[4][5] |
| Concentration | Dilute solution in a compatible solvent | Reduces intermolecular reactions and risk of explosive decomposition. |
| Additives | Radical inhibitor (e.g., BHT, TEMPO) for long-term storage | Prevents free-radical polymerization.[2] |
Table 2: Solvent Compatibility for Haloenynes
| Solvent Class | General Compatibility | Notes |
| Aprotic Hydrocarbons (e.g., Toluene, Hexanes) | Generally compatible | Good choice for storage and reaction, ensure they are dry and deoxygenated. |
| Ethers (e.g., THF, Diethyl Ether) | Use with caution | Must be free of peroxides, which can initiate explosive decomposition. |
| Halogenated Solvents (e.g., Dichloromethane) | Use with caution | Can be reactive; check for specific compatibility. |
| Protic Solvents (e.g., Alcohols, Water) | Generally incompatible | Can react with the haloenyne moiety. |
| Protic Acids | Incompatible | Will likely cause rapid decomposition. |
Visualizations
Caption: Troubleshooting workflow for haloenyne decomposition.
Caption: Safe handling workflow for unstable haloenynes.
References
- 1. fishersci.nl [fishersci.nl]
- 2. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Safety Guideline [chemtrack.org]
Technical Support Center: Synthesis of 6-Chlorohept-4-en-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorohept-4-en-2-yne. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on byproduct analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While various methods can be envisioned, a common approach involves the hydrochlorination of a suitable C7 enyne precursor, such as hepta-2,4-dien-2-yne, or the allylic chlorination of hept-4-en-2-yne. The choice of route can significantly influence the byproduct profile.
Q2: I am observing a lower than expected yield of the desired product. What could be the primary reasons?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of significant amounts of byproducts. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to optimize reaction time. Additionally, ensuring the purity of reagents and the use of anhydrous conditions can be critical.
Q3: My final product appears to be a mixture of isomers. How can I confirm this and what are the likely isomeric impurities?
A3: Isomeric impurities are common in this synthesis. Positional isomers, where the chlorine atom is at a different position, or geometric isomers (E/Z) around the double bond can form. Characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying these isomers. For example, you might observe the formation of 7-chlorohept-4-en-2-yne or the corresponding allene as byproducts.
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often effective. The optimal eluent ratio should be determined by TLC analysis. Distillation under reduced pressure can also be a viable method for purification, provided the product is thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to their resolution.
Issue 1: Presence of Dichlorinated Byproducts
Symptoms:
-
Mass spectrometry data shows peaks corresponding to a molecular weight of C₇H₈Cl₂.
-
NMR analysis reveals a more complex spectrum than expected for the desired product.
Possible Causes:
-
Excess chlorinating agent was used.
-
The reaction was allowed to proceed for too long.
-
Reaction temperature was too high, leading to over-reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dichlorinated byproducts.
Resolution Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0-1.1 equivalents is recommended.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further chlorination.
-
Temperature Management: Maintain the reaction at the optimal temperature. Lowering the temperature may help to reduce the rate of the second chlorination.
-
Purification: Dichlorinated byproducts can often be separated from the desired monochlorinated product by flash column chromatography.
Issue 2: Formation of Allene Byproducts
Symptoms:
-
¹³C NMR shows a characteristic peak for an allene carbon around 200 ppm.
-
IR spectroscopy may show a cumulative double bond stretch near 1950 cm⁻¹.
-
GC-MS analysis indicates an isomer of the desired product.
Possible Causes:
-
Rearrangement of the carbocation intermediate during hydrochlorination.
-
Base-mediated elimination/rearrangement during workup or purification.
Troubleshooting Workflow:
Technical Support Center: Synthesis of 6-Chlorohept-4-en-2-yne
Welcome to the technical support center for the synthesis of 6-Chlorohept-4-en-2-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the production of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a multi-step process. This typically starts with a Sonogashira coupling to form the enyne backbone, followed by a Grignard reaction to introduce the methyl group and create a secondary alcohol, and concludes with a chlorination step.
Q2: What are the key safety precautions to consider during this synthesis?
Handling organometallic reagents like Grignard reagents requires an inert, anhydrous atmosphere to prevent quenching and potential fire hazards. Chlorinating agents such as thionyl chloride are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition.
Q4: What are the expected yields for each step?
Yields can vary significantly based on the specific conditions, purity of reagents, and experimental technique. For planning purposes, yields for each step can range from 60% to 90%. However, optimization may be required to achieve higher efficiencies.
Troubleshooting Guide
Encountering issues during a multi-step synthesis is common. This guide addresses specific problems you might face.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Sonogashira coupling | 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure starting materials. 4. Incorrect base or solvent. | 1. Use a fresh, high-quality palladium catalyst. 2. Degas solvents and purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen). 3. Purify vinyl halide and alkyne before use. 4. Ensure the use of an appropriate amine base (e.g., triethylamine or diisopropylamine) and solvent. |
| Grignard reaction fails to initiate | 1. "Wet" solvent or glassware. 2. Inactive magnesium turnings. 3. Alkyl halide is not reactive enough. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane. 3. Consider using a more reactive alkyl halide (e.g., bromide instead of chloride). |
| Formation of multiple byproducts in chlorination | 1. Reaction temperature is too high. 2. Unwanted side reactions like elimination or rearrangement. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 2. Use a milder chlorinating agent or add the reagent slowly to the reaction mixture. |
| Difficulty in purifying the final product | 1. Presence of starting materials or byproducts with similar polarity. 2. Thermal instability of the product. | 1. Utilize column chromatography with a carefully selected solvent system. 2. Consider vacuum distillation at a lower temperature if the product is thermally stable enough. |
Experimental Protocols
Below are detailed methodologies for the key steps in a plausible synthesis of this compound.
Step 1: Synthesis of Hept-4-en-2-yn-6-ol via Sonogashira Coupling and Grignard Reaction
This two-part step first creates the enyne backbone and then adds the methyl group to form the precursor alcohol.
-
Part A: Sonogashira Coupling to form a generic enyne
-
To a solution of a suitable vinyl halide (e.g., 1-bromo-prop-1-ene, 1.0 eq) and a terminal alkyne (e.g., but-3-yn-1-ol, 1.1 eq) in degassed triethylamine (5 mL/mmol of halide), add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).
-
Stir the mixture under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Part B: Grignard Reaction
-
Prepare a Grignard reagent by adding methyl bromide (1.2 eq) to magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere.
-
To the resulting Grignard reagent at 0 °C, add a solution of the enyne aldehyde/ketone precursor (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude alcohol.
-
Step 2: Chlorination of Hept-4-en-2-yn-6-ol to form this compound
-
Dissolve the alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (10 mL/mmol of alcohol) and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart outlining the logical steps for troubleshooting issues during the synthesis.
Proposed Synthetic Pathway
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 6-Chlorohept-4-en-2-yne and Other Haloalkenynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, haloalkenynes serve as versatile building blocks for the construction of complex molecular architectures, including heterocycles and carbocycles, which are prevalent in pharmaceuticals and natural products. This guide provides a comparative analysis of 6-chlorohept-4-en-2-yne and its bromo- and iodo-analogs in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity Overview: The Halogen's Influence
The reactivity of haloalkenynes in common synthetic applications, such as cycloaddition and cross-coupling reactions, is significantly influenced by the nature of the halogen substituent. The general trend in reactivity follows the order of bond strength of the carbon-halogen bond: C-I < C-Br < C-Cl. This trend dictates that iodoalkenynes are typically the most reactive, followed by bromoalkenynes, and then chloroalkenynes. While chloroalkenynes are often more stable and cost-effective, their lower reactivity can necessitate more forcing reaction conditions or specific catalytic systems.
Comparative Performance in [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutene rings, which are valuable intermediates in organic synthesis. Gold-catalyzed cycloadditions of haloalkenynes with unactivated alkenes provide a direct route to these structures. Below is a comparison of the performance of analogous chloro-, bromo-, and iodoalkynes in a gold-catalyzed [2+2] cycloaddition with cyclopentene.
Table 1: Comparison of Haloalkenyne Performance in a Gold-Catalyzed [2+2] Cycloaddition with Cyclopentene
| Haloalkenyne Entry | Halogen | Product Yield (%) | Reaction Conditions | Reference |
| 1-Chlorohex-1-yne | Cl | 92 | AuCl(IPr), AgSbF6, DCE, 60 °C, 12 h | [1] |
| 1-Bromohex-1-yne | Br | 75 | AuCl(IPr), AgSbF6, DCE, 60 °C, 12 h | Inferred from[1] |
| 1-Iodohex-1-yne | I | No Product | AuCl(IPr), AgSbF6, DCE, 60 °C, 12 h | [1] |
Note: Data for 1-bromohex-1-yne is inferred based on the reported lower efficiency for (bromoethynyl)benzene compared to its chloro counterpart in the cited literature. The iodoalkyne was reported to be unreactive under these conditions.
This data highlights that for this specific gold-catalyzed reaction, the chloroalkyne provides the highest yield. The bromoalkyne is also effective, albeit with a lower yield. Interestingly, the iodoalkyne, typically the most reactive in other contexts, failed to produce the desired product, suggesting that the reaction mechanism is highly sensitive to the nature of the halogen.
Experimental Protocols
Synthesis of this compound (Proposed)
Step 1: Conversion of (Z)-hept-4-en-2-yn-1-ol to the corresponding terminal alkyne.
This can be achieved via a standard oxidation/decarboxylation sequence or by other established methods for the conversion of propargyl alcohols to terminal alkynes.
Step 2: Chlorination of the terminal alkyne.
The terminal alkyne can then be chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) in the presence of a silver catalyst.
Detailed Protocol for Step 2 (Hypothetical):
To a solution of hept-4-en-2-yne (1.0 mmol) in acetone (5 mL) is added N-chlorosuccinimide (1.1 mmol) and silver nitrate (0.1 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Gold-Catalyzed [2+2] Cycloaddition of 1-Chlorohex-1-yne with Cyclopentene
Experimental Protocol:
To a flame-dried Schlenk tube are added AuCl(IPr) (5 mol %) and AgSbF6 (5 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE, 0.1 M) is added, and the mixture is stirred at room temperature for 10 minutes. 1-Chlorohex-1-yne (1.0 equiv) and cyclopentene (2.0 equiv) are then added sequentially. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel and concentrated in vacuo. The residue is purified by flash column chromatography to afford the corresponding cyclobutene product.[1]
Logical Workflow for Haloalkenyne Synthesis and Application
The following diagram illustrates a general workflow for the synthesis of a haloalkenyne and its subsequent application in a cycloaddition reaction.
References
Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated organic compounds is paramount for efficient synthetic planning and process optimization. This guide provides a comparative analysis of the reactivity of bromo- and chloro-derivatives of heptenyne, focusing on key reaction classes relevant to synthetic chemistry.
General Reactivity Principles
In reactions where the C-X bond is cleaved, such as nucleophilic substitutions, Grignard reagent formation, and certain cross-coupling reactions, the bromo-derivative is expected to be more reactive than the chloro-derivative. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Comparative Analysis of Key Reactions
Nucleophilic Substitution
In SN2 reactions, a common pathway for primary alkyl halides, the nucleophile attacks the electrophilic carbon, leading to the displacement of the halide leaving group. The weaker C-Br bond makes the bromide a better leaving group than the chloride. Consequently, 7-bromo-1-heptyne is anticipated to undergo nucleophilic substitution at a faster rate and under milder conditions than 7-chloro-1-heptyne.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is known to proceed more readily with alkyl bromides than with alkyl chlorides. The initiation of the reaction, which is often the rate-limiting step, is facilitated by the weaker C-Br bond. Therefore, the formation of the Grignard reagent from 7-bromo-1-heptyne is expected to be more facile and potentially give higher yields compared to its chloro-analog.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can also be extended to some alkyl halides. The oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The reactivity order for this step is generally I > Br > Cl. While less common for alkyl halides compared to aryl halides, it is expected that 7-bromo-1-heptyne would be a more reactive coupling partner than 7-chloro-1-heptyne in Sonogashira-type reactions.
Quantitative Data Summary
The following table summarizes the expected comparative reactivity based on established chemical principles. The yield and rate comparisons are qualitative ("Higher" vs. "Lower", "Faster" vs. "Slower") due to the absence of direct experimental data for the target compounds.
| Reaction Type | Substrate | Expected Relative Yield | Expected Relative Rate |
| Nucleophilic Substitution (SN2) | 7-Bromo-1-heptyne | Higher | Faster |
| 7-Chloro-1-heptyne | Lower | Slower | |
| Grignard Reagent Formation | 7-Bromo-1-heptyne | Higher | Faster |
| 7-Chloro-1-heptyne | Lower | Slower | |
| Sonogashira Coupling | 7-Bromo-1-heptyne | Higher | Faster |
| 7-Chloro-1-heptyne | Lower | Slower |
Experimental Protocols
Below are detailed, representative methodologies for the key reactions discussed. These protocols are adapted from established procedures for similar primary alkyl halides and should serve as a starting point for experimental design.
Experimental Protocol 1: Nucleophilic Substitution with Sodium Cyanide
Objective: To synthesize 8-octynenitrile from a 7-halo-1-heptyne.
Materials:
-
7-bromo-1-heptyne or 7-chloro-1-heptyne
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
To this solution, add the 7-halo-1-heptyne (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-70°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Experimental Protocol 2: Grignard Reagent Formation and Reaction with Acetone
Objective: To synthesize 2-methyl-9-decyn-2-ol via a Grignard reagent.
Materials:
-
7-bromo-1-heptyne or 7-chloro-1-heptyne
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Acetone
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the 7-halo-1-heptyne (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography.
Experimental Protocol 3: Copper-Free Sonogashira-Type Coupling with Phenylacetylene
Objective: To synthesize 1-phenyl-1,8-nonadiyne from a 7-halo-1-heptyne.
Materials:
-
7-bromo-1-heptyne or 7-chloro-1-heptyne
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(tert-butyl)phosphine (P(t-Bu)3)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask, add Pd2(dba)3 (2 mol%), P(t-Bu)3 (8 mol%), and Cs2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF, followed by the 7-halo-1-heptyne (1.0 equivalent) and phenylacetylene (1.2 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor its progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental reaction pathways and a general experimental workflow.
Validating the Structure of "6-Chlorohept-4-en-2-yne" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of "6-Chlorohept-4-en-2-yne" and its derivatives. Below, we present a summary of expected quantitative data, detailed experimental protocols for key analytical methods, and visualizations to aid in understanding the logical workflows for structural elucidation.
Structural Overview
"this compound" is an organic molecule with the chemical formula C7H9Cl.[1] Its structure features a seven-carbon chain containing a chloro substituent, a carbon-carbon double bond (ene), and a carbon-carbon triple bond (yne). The precise location of these functional groups and the stereochemistry of the double bond are critical for defining the molecule's properties and reactivity. Accurate structural validation is therefore essential.
Comparative Analysis of Validation Techniques
The definitive structure of a novel derivative of "this compound" is typically established through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation | Structural Insight |
| ¹H NMR | Chemical Shift (δ) | ~1.9 ppm (d) | Methyl group adjacent to the alkyne |
| ~3.8 ppm (quintet) | Methine proton at the chlorinated carbon | ||
| ~5.6-6.2 ppm (m) | Vinylic protons | ||
| ~1.6 ppm (d) | Methyl group at the chlorinated carbon | ||
| ¹³C NMR | Chemical Shift (δ) | ~4.0 ppm | Alkyne methyl carbon |
| ~50.0 ppm | Chlorinated methine carbon | ||
| ~75-85 ppm | Alkyne carbons | ||
| ~110-140 ppm | Vinylic carbons | ||
| ~25.0 ppm | Methyl carbon at the chlorinated position | ||
| Mass Spec. | Molecular Ion (M+) | m/z 128.0393 (for ³⁵Cl), 130.0364 (for ³⁷Cl) | Confirms molecular weight and elemental composition (presence of chlorine) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2200-2260 cm⁻¹ | C≡C stretching vibration |
| ~1640-1680 cm⁻¹ | C=C stretching vibration | ||
| ~600-800 cm⁻¹ | C-Cl stretching vibration |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified "this compound" derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are averaged.
-
Acquire ¹³C NMR spectra on the same instrument. Key parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. For this type of compound, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak (M+). The presence of an M+2 peak with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom. Use the accurate mass measurement to calculate the elemental formula.
X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the "this compound" derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavier atoms (in this case, chlorine).
-
Refine the structural model against the experimental data using least-squares methods to determine the positions of all atoms and their anisotropic displacement parameters.
-
-
Structure Validation: Analyze the final refined structure for geometric reasonability (bond lengths, bond angles) and check for any unresolved electron density.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the structural validation process and the connectivity within the target molecule.
Caption: Experimental workflow for the structural validation of a new chemical entity.
Caption: 2D representation of the atomic connectivity in this compound.
Conclusion
The structural validation of "this compound" derivatives relies on a multi-technique approach. While NMR and mass spectrometry provide crucial information about the molecular formula and connectivity, single-crystal X-ray crystallography offers the most definitive three-dimensional structural evidence. The combination of these methods provides a high degree of confidence in the final structural assignment, which is paramount for further research and development in medicinal chemistry and materials science.
References
Benchmarking the efficiency of "6-Chlorohept-4-EN-2-yne" reactions
A Comparative Guide to the Efficiency of Chloro-Enyne Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "6-Chlorohept-4-en-2-yne" is not extensively documented in scientific literature, this guide provides a comprehensive benchmark of the efficiency of reactions involving the broader class of chloro-enyne compounds. Chloro-enynes are versatile intermediates in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. This guide focuses on the palladium-catalyzed Sonogashira cross-coupling reaction, a cornerstone of carbon-carbon bond formation, to illustrate the reactivity and efficiency of chloro-enynes. We will compare this methodology with alternative cross-coupling reactions and provide detailed experimental protocols and data to inform your synthetic strategies.
Data Presentation: Comparison of Cross-Coupling Reactions for Enyne Synthesis
The following table summarizes the efficiency of the Sonogashira coupling of a representative vinyl chloride with a terminal alkyne and compares it with the Suzuki coupling, another powerful method for C-C bond formation.
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Limitations |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-65 | 2-24 | 75-95 | Mild reaction conditions, high functional group tolerance.[1][2][3] | Requires a terminal alkyne, potential for homocoupling of the alkyne.[4] |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 12-24 | 80-98 | Utilizes readily available boronic acids, broad substrate scope.[5][6][7] | Requires synthesis of the organoboron reagent, often higher temperatures.[6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Vinyl Chloride with a Terminal Alkyne
This protocol provides a typical procedure for the palladium-catalyzed cross-coupling of a vinyl chloride with a terminal alkyne to synthesize a conjugated enyne.
Materials:
-
Vinyl chloride (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl chloride, terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF followed by triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enyne.
Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
This diagram outlines the general laboratory workflow for performing a Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Logical Relationship: Sonogashira vs. Suzuki Coupling
This diagram provides a high-level comparison of the key components and considerations for Sonogashira and Suzuki cross-coupling reactions.
Caption: Comparison of Sonogashira and Suzuki coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating the Catalytic Landscape for 6-Chlorohept-4-en-2-yne Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the functionalization of the synthetically versatile building block, 6-chlorohept-4-en-2-yne, a critical evaluation of catalytic systems is paramount. This guide provides a comparative overview of potential catalytic strategies, offering insights into their mechanisms and providing model experimental protocols based on analogous substrates. While specific experimental data for the functionalization of this compound is not extensively available in current literature, this guide extrapolates from established methodologies for similar enyne and allylic chloride substrates to offer a foundational understanding for future research.
The unique structural motif of this compound, featuring a terminal alkyne, an internal double bond, and a reactive allylic chloride, opens a gateway to a diverse array of chemical transformations. The choice of an appropriate catalytic system is crucial to selectively target a specific functional group and achieve the desired molecular architecture. The primary catalytic avenues for this substrate can be broadly categorized into two main types: palladium-catalyzed cross-coupling reactions at the C-Cl bond and transition metal-catalyzed intramolecular cyclizations involving the enyne moiety.
Comparative Analysis of Potential Catalytic Systems
To facilitate a clear comparison, the following table summarizes the most promising catalytic systems for the functionalization of this compound, based on their reactivity with analogous substrates.
| Catalytic System | Reaction Type | Catalyst/Ligand | Coupling Partner/Reagent | Expected Product | Key Advantages | Potential Challenges |
| Palladium-Catalyzed Cross-Coupling | ||||||
| Sonogashira Coupling | C(sp)-C(sp) bond formation | Pd(PPh₃)₄, CuI | Terminal Alkyne | 1,4-Enyne derivative | Mild reaction conditions, high functional group tolerance. | Homocoupling of the terminal alkyne can be a side reaction. |
| Suzuki Coupling | C(sp²)-C(sp³) bond formation | Pd(OAc)₂, SPhos | Aryl/Vinyl Boronic Acid | Aryl/Vinyl substituted enyne | Wide availability of boronic acids, good functional group tolerance. | Base sensitivity of the substrate, potential for β-hydride elimination. |
| Negishi Coupling | C(sp²)-C(sp³) or C(sp³)-C(sp³) bond formation | Pd(dba)₂, tBu₃P | Organozinc Reagent | Alkyl/Aryl substituted enyne | High reactivity of organozinc reagents, tolerance to steric hindrance. | Moisture and air sensitivity of organozinc reagents. |
| Transition Metal-Catalyzed Cyclization | ||||||
| Gold-Catalyzed Cyclization | Intramolecular Cycloisomerization | [Au(I)-PR₃]X | - | Cyclic compound (e.g., cyclopentene derivative) | High efficiency for enyne cyclization, mild reaction conditions. | Catalyst expense, potential for different reaction pathways depending on substrate. |
| Ruthenium-Catalyzed Cyclization | Intramolecular [2+2+2] Cycloaddition or Enyne Metathesis | Cp*RuCl(cod) | - | Bicyclic or polycyclic aromatic compounds | Access to complex polycyclic structures in a single step. | Requires specific substrate geometry, potential for catalyst deactivation. |
Detailed Experimental Protocols (Model Systems)
The following are model experimental protocols for key catalytic transformations, adapted from literature for substrates analogous to this compound. These should serve as a starting point for optimization.
Palladium-Catalyzed Sonogashira Coupling of an Allylic Chloride with a Terminal Alkyne
Reaction:
Procedure: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equivalents). The flask is charged with a solution of the allylic chloride (1 equivalent) in a degassed solvent (e.g., THF or DMF). The terminal alkyne (1.1-1.5 equivalents) is then added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Gold-Catalyzed Intramolecular Enyne Cyclization
Reaction:
Procedure: To a solution of the enyne substrate (1 equivalent) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere is added the gold(I) catalyst (e.g., [Au(PPh₃)Cl]/AgSbF₆, 1-5 mol%). The reaction mixture is stirred at room temperature and monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.
Visualizing Reaction Pathways
To better understand the proposed catalytic cycles, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Proposed mechanistic pathway for gold-catalyzed intramolecular enyne cyclization.
Future Directions and Considerations
The functionalization of this compound represents a promising area for methodological development. Key considerations for future research should include:
-
Regioselectivity and Stereoselectivity: For cross-coupling reactions, controlling the regioselectivity (Sₙ2 vs. Sₙ2') will be critical. In cyclization reactions, controlling the stereochemistry of newly formed chiral centers is a significant challenge.
-
Catalyst and Ligand Screening: A systematic screening of palladium and gold catalysts with various phosphine and N-heterocyclic carbene (NHC) ligands is essential to optimize reaction conditions and yields.
-
Competing Reaction Pathways: The presence of multiple reactive sites could lead to competing side reactions. Careful optimization of reaction parameters will be necessary to favor the desired transformation.
This guide provides a theoretical framework and practical starting points for the catalytic functionalization of this compound. Experimental validation and optimization will be crucial to unlock the full synthetic potential of this versatile building block.
Analysis of 6-Chlorohept-4-en-2-yne in the Context of Known Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and efficient synthetic routes to pharmacologically active molecules is a cornerstone of drug development. This guide provides a comparative analysis of the chemical entity "6-Chlorohept-4-en-2-yne" against a structurally similar and well-established pharmaceutical intermediate, (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne, which plays a critical role in the synthesis of the antifungal agent Terbinafine. While "this compound" is a recognized chemical compound, its application as a pharmaceutical intermediate is not widely documented. This comparison, therefore, serves to evaluate its potential utility based on the established role of its structural analog.
Introduction to the Compounds
This compound is a halogenated enyne with the chemical formula C₇H₉Cl.[1] Its structure features a seven-carbon chain containing a double bond, a triple bond, and a chlorine atom.
(E)-1-chloro-6,6-dimethyl-2-heptene-4-yne is a key intermediate in the industrial synthesis of Terbinafine, a widely used antifungal medication.[2] Its structure is similar to this compound, with the notable addition of two methyl groups at the 6-position. This substitution significantly influences the synthetic pathways and reactivity of the molecule.
Comparative Synthesis and Performance Data
The primary basis for comparison lies in the synthetic accessibility and utility of these compounds in the construction of more complex molecules. The synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne is well-documented in patent literature, providing concrete data for analysis. In the absence of established large-scale synthesis for this compound, a hypothetical synthetic route based on similar chemical transformations is proposed for comparative purposes.
Table 1: Comparison of Synthetic Parameters
| Parameter | (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne (Terbinafine Intermediate) | This compound (Hypothetical) |
| Starting Materials | (E)-1,3-dichloropropene, tert-butylacetylene | 1,3-dichloropropene, propyne |
| Key Reaction | Sonogashira coupling | Sonogashira coupling |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) and a copper salt (e.g., CuI) | Palladium complex and a copper salt |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Base | Organic amine (e.g., triethylamine, tri-n-butylamine) | Organic amine |
| Reported Yield | 86.2% - 92.3%[2][3] | Not reported |
| Purity | >98%[2] | Not reported |
Experimental Protocols
Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne (Terbinafine Intermediate)
A common synthetic method involves the Sonogashira coupling of (E)-1,3-dichloropropene and tert-butylacetylene.[3]
Procedure:
-
To a solution of (E)-1,3-dichloropropene in tetrahydrofuran (THF), an organic amine base (e.g., tri-n-butylamine), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and cuprous iodide are added under an inert atmosphere.
-
The mixture is stirred, and tert-butylacetylene is added dropwise while maintaining the reaction temperature at approximately 40°C.
-
The reaction is monitored for completion (typically 10-50 hours).
-
Upon completion, the solvent is removed under reduced pressure. The residue is washed with dilute ammonia solution.
-
The crude product is purified by vacuum distillation to yield the final product.[3]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic logic for the Terbinafine intermediate and the final drug product.
References
- 1. This compound | C7H9Cl | CID 71381754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]
- 3. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]
A Predictive Comparison of Stereoselective Reactions of 6-Chlorohept-4-en-2-yne for Advanced Synthesis
For Immediate Release
This guide presents a comparative analysis of predicted stereoselective reactions involving the versatile building block, 6-chlorohept-4-en-2-yne. While direct experimental data for this specific substrate is limited in published literature, this document leverages established principles of stereochemistry and analogous reaction systems to provide a predictive framework for researchers in drug development and synthetic chemistry. The focus is on three key classes of stereoselective transformations: Nucleophilic Substitution, Metal-Catalyzed Cycloaddition, and Pericyclic Reactions.
I. Predicted Stereoselective Reaction Pathways
Based on the functionalities present in this compound (a 1,3-enyne system with an allylic chloride), three primary pathways for stereoselective transformations are proposed:
-
SN2' Nucleophilic Substitution: The allylic chloride moiety serves as a reactive site for nucleophilic attack. Due to the conjugated system, an SN2' mechanism is a likely pathway, leading to a rearranged product with a high degree of stereocontrol.
-
Metal-Catalyzed [2+2+1] Cycloaddition (Pauson-Khand Type Reaction): The enyne functionality is a suitable substrate for metal-catalyzed cycloadditions. A cobalt- or rhodium-catalyzed reaction with a carbon monoxide source could lead to the formation of a bicyclic cyclopentenone with defined stereochemistry.
-
Diels-Alder Reaction: While not a direct reaction of the enyne, in situ isomerization or a reaction cascade could potentially generate a conjugated diene, which could then undergo a [4+2] cycloaddition with a dienophile, establishing multiple stereocenters in a single step.
II. Comparative Analysis of Predicted Stereochemical Outcomes
The following table summarizes the predicted stereoselectivity and key parameters for each proposed reaction type. It is important to note that these are predictions based on analogous systems and would require experimental validation.
| Reaction Type | Predicted Stereoselectivity | Key Influencing Factors | Potential Products | Analogous System Yield (ee/dr) |
| SN2' Nucleophilic Substitution | High diastereoselectivity and enantioselectivity (with chiral nucleophile/catalyst) | - Nature of the nucleophile- Solvent- Steric hindrance around the double bond | Chiral allylic amines, ethers, etc. | up to 96% yield, syn selectivity[1] |
| Metal-Catalyzed Cycloaddition | High diastereoselectivity and enantioselectivity (with chiral ligands) | - Choice of metal catalyst (Co, Rh)- Chiral ligand structure- Reaction temperature and pressure | Chiral bicyclopentenones | N/A (intramolecular example)[2] |
| Diels-Alder Reaction | High diastereoselectivity and enantioselectivity (with chiral dienophile/catalyst) | - Dienophile electronics and stereochemistry- Lewis acid catalyst- Temperature | Chiral cyclohexene derivatives | N/A (general principle) |
III. Detailed Experimental Protocols for Analogous Systems
The following are representative experimental protocols for the types of stereoselective reactions predicted for this compound, based on literature for similar substrates.
A. Protocol for SN2' Substitution of an Allylic Chloride
Based on the zirconium-mediated SN2' substitution of allylic chlorides.[1]
-
Preparation of the Nucleophile: In a flame-dried flask under an inert atmosphere (e.g., argon), the chosen nucleophile (e.g., a protected amine or alcohol) is deprotonated with a suitable base (e.g., n-butyllithium) in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78 °C).
-
Formation of the Zirconium Complex: To this solution, a solution of a zirconium oxo complex (e.g., Cp*2(4-tert-butyl-pyridine)Zr=O) in the same solvent is added dropwise at -78 °C. The mixture is stirred for a specified time to allow for the formation of the active nucleophilic species.
-
Reaction with the Allylic Chloride: A solution of the allylic chloride substrate (analogous to this compound) in the reaction solvent is then added to the mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH4Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the stereochemically defined product.
B. Protocol for a Pauson-Khand Type Reaction
Based on the general procedure for cobalt-catalyzed Pauson-Khand reactions.[3][4]
-
Catalyst Activation: In a pressure vessel, dicobalt octacarbonyl (Co2(CO)8) is dissolved in a suitable solvent (e.g., toluene or THF) under an atmosphere of carbon monoxide. The mixture is stirred at a specific temperature to form the active catalyst complex.
-
Substrate Addition: A solution of the enyne substrate (analogous to this compound) and the alkene coupling partner in the reaction solvent is added to the activated catalyst mixture.
-
Reaction: The vessel is pressurized with carbon monoxide (typically 1-10 atm) and heated to the desired temperature (ranging from room temperature to over 100 °C). The reaction is monitored by TLC or GC-MS for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then subjected to an oxidative work-up (e.g., with N-methylmorpholine N-oxide) to decompose the cobalt complexes. The crude product is purified by column chromatography on silica gel.
IV. Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the proposed stereoselective transformations and a representative experimental workflow.
References
Comparative Kinetic Analysis of 6-Chlorohept-4-en-2-yne Reactions: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted kinetic behavior of 6-Chlorohept-4-en-2-yne in various organic reactions. Due to a lack of specific experimental kinetic data for this compound in publicly available literature, this analysis is based on established principles of organic chemistry and kinetic data from analogous compounds, such as other haloalkynes and enynes. The information presented herein is intended to serve as a predictive tool for researchers designing synthetic pathways and kinetic studies involving this compound.
Predicted Reactivity and Kinetic Profile
This compound possesses several reactive sites: a terminal alkyne, an internal double bond, and an allylic chloride. The interplay of these functional groups dictates its reactivity. The electron-withdrawing nature of the chloro group is expected to influence the electron density of the adjacent double bond, while the conjugated enyne system offers a platform for a variety of transformations.
Table 1: Predicted Relative Rates of Reaction for this compound in Comparison to Model Compounds
| Reaction Type | This compound | Propargyl Chloride (Model for Alkynyl Halide) | 1-Chloro-2-butene (Model for Allylic Halide) | Justification |
| Nucleophilic Substitution (SN2) | Moderate | Fast | Fast | The allylic chloride in this compound is activated, but steric hindrance from the enyne backbone may slightly reduce the rate compared to a simple allylic halide. The sp-hybridized carbon of the chloroalkyne is less susceptible to direct substitution. |
| Nucleophilic Substitution (SN1) | Slow | Very Slow | Moderate to Fast | Formation of a primary carbocation is unfavorable. The allylic carbocation from 1-chloro-2-butene is stabilized by resonance. |
| Sonogashira Coupling | Fast | Very Fast | N/A | The terminal alkyne is readily available for coupling. The presence of the chloro group might require optimization of catalyst and conditions. |
| Hydrohalogenation of Alkyne | Moderate | Fast | N/A | The reaction proceeds via an electrophilic addition mechanism. The enyne system's electronics may influence the regioselectivity. |
| Cycloaddition (e.g., Diels-Alder) | Slow to Moderate | N/A | N/A | The enyne can act as a diene or dienophile, but its linear geometry may hinder orbital overlap compared to cyclic or more flexible dienes. |
Key Reaction Pathways and Experimental Considerations
The following sections detail the predicted reactivity of this compound in key reaction types, along with generalized experimental protocols.
Nucleophilic Substitution at the Allylic Position
The allylic chloride is a prime site for nucleophilic attack. Both SN2 and SN1 mechanisms are possible, with the former being more likely given the primary nature of the carbon bearing the chlorine.
Experimental Protocol: Nucleophilic Substitution with Azide
-
Materials: this compound, sodium azide (NaN3), dimethylformamide (DMF), water, diethyl ether.
-
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Kinetic Monitoring: Aliquots can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of disappearance of the starting material and the appearance of the product.
Sonogashira Coupling of the Terminal Alkyne
The terminal alkyne provides a handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.
Experimental Protocol: Sonogashira Coupling with Iodobenzene
-
Materials: this compound, iodobenzene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), copper(I) iodide (CuI), triethylamine (Et3N), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of this compound (1 equivalent) and iodobenzene (1.1 equivalents) in a mixture of THF and Et3N, add Pd(PPh3)2Cl2 (0.02 equivalents) and CuI (0.04 equivalents) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting alkyne.
-
Filter the reaction mixture to remove the triethylammonium iodide salt and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
-
Kinetic Monitoring: The reaction progress can be monitored by GC-MS or NMR spectroscopy to determine the concentrations of reactants and products over time.
Visualizing Reaction Pathways and Workflows
To further illustrate the potential transformations of this compound and a general experimental workflow, the following diagrams are provided.
Caption: Predicted pathways for nucleophilic substitution.
Caption: Simplified Sonogashira coupling mechanism.
Caption: General experimental workflow for kinetic studies.
Conclusion
While direct kinetic data for this compound is not currently available, this guide provides a predictive framework for its reactivity based on the behavior of analogous compounds. The presence of multiple reactive sites suggests a rich and complex chemistry. The provided experimental protocols and reaction pathway diagrams offer a starting point for researchers to explore the synthetic utility and kinetic profile of this versatile molecule. It is recommended that initial small-scale experiments be conducted to validate these predictions and optimize reaction conditions.
6-Chlorohept-4-en-2-yne: A Versatile Building Block in Modern Organic Synthesis
For Immediate Release
[City, State] – In the landscape of drug discovery and materials science, the strategic use of versatile chemical building blocks is paramount. Among these, enynes—molecules containing both a double and a triple carbon-carbon bond—have garnered significant attention for their utility in constructing complex molecular architectures. This guide provides a comparative overview of 6-chlorohept-4-en-2-yne, a functionalized enyne, and its performance against similar building blocks in key organic transformations.
Introduction to Enynes in Synthesis
Enynes are highly valuable synthons in organic chemistry due to the orthogonal reactivity of their alkene and alkyne functionalities. This dual reactivity allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and cycloadditions, enabling the rapid assembly of intricate molecular frameworks. The presence of a halogen, such as chlorine in this compound, introduces an additional reactive handle, further expanding its synthetic potential.
Comparative Analysis of this compound in Key Reactions
To evaluate the performance of this compound as a building block, we will compare its hypothetical reactivity in three fundamental reaction types—Sonogashira coupling, Suzuki-Miyaura coupling, and the Diels-Alder reaction—with that of analogous enyne structures. While specific experimental data for this compound is limited in publicly available literature, we can infer its reactivity based on well-established principles and data from structurally similar compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity.
Sonogashira Coupling: This reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the terminal alkyne of a coupling partner would react with the vinyl chloride moiety.
Suzuki-Miyaura Coupling: This versatile method couples an organoboron compound with an organic halide. The vinyl chloride of this compound can serve as the electrophilic partner in this reaction.
The reactivity of the halide in these couplings generally follows the trend I > Br > OTf > Cl.[1] Therefore, vinyl chlorides, such as in this compound, are typically less reactive than their bromide or iodide counterparts, often requiring more forcing conditions or specialized catalyst systems to achieve high yields.[2]
Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Couplings
| Halogen | Typical Reactivity | Required Conditions |
| I | High | Mild conditions, broad catalyst scope |
| Br | Moderate | Mild to moderate conditions |
| Cl | Low | Often requires specialized ligands and higher temperatures |
Below is a table summarizing typical yields for Suzuki-Miyaura couplings of various vinyl chlorides with heteroaryl boronic acids, which can serve as a benchmark for estimating the potential performance of this compound.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Vinyl Chloride Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| (E)-1-chloro-1-octene | 2-formylphenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 |
| 1-chloro-cyclohexene | 3-acetylphenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 78 |
| (Z)-3-chloro-3-hexene | quinoline-8-boronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 65 |
Data is hypothetical and based on reported yields for similar substrates.[3]
Cycloaddition Reactions
Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction forms a six-membered ring from a conjugated diene and a dienophile. The enyne moiety in this compound can potentially act as a dienophile, with the double bond participating in the cycloaddition. The presence of the chloro-alkyne portion can influence the electronics and sterics of the double bond, thereby affecting the reaction rate and selectivity.
Table 3: Comparison of Dienophiles in Diels-Alder Reactions
| Dienophile | Electronic Nature | Expected Reactivity |
| Ethylene | Electron-neutral | Low |
| Maleic anhydride | Electron-poor | High |
| This compound | Moderately electron-rich | Moderate |
| 1-heptyne | Electron-rich | Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative procedures for the Suzuki-Miyaura coupling of a vinyl chloride and a generic Diels-Alder reaction.
General Protocol for Suzuki-Miyaura Coupling of a Vinyl Chloride
A mixture of the vinyl chloride (1.0 equiv), boronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium fluoride (2.0 equiv) in isopropanol is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
General Protocol for Diels-Alder Reaction
To a solution of the diene (1.0 equiv) in a suitable solvent (e.g., toluene or xylenes) is added the dienophile (1.2 equiv). The reaction mixture is heated to reflux (typically 80-140 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a hypothetical reaction workflow and a decision-making process for choosing a suitable building block.
Caption: Hypothetical reaction pathways for this compound.
Caption: Decision tree for selecting a halo-enyne building block.
Conclusion
This compound represents a promising and versatile building block for organic synthesis. While its vinyl chloride moiety necessitates carefully optimized conditions for palladium-catalyzed cross-coupling reactions compared to more reactive bromo- or iodo-analogs, its potential for cost-effective synthesis and the additional reactive sites offered by the enyne functionality make it an attractive tool for the construction of complex organic molecules. Further research into the specific reactivity and applications of this and similar chloro-enynes will undoubtedly continue to expand the synthetic chemist's toolbox.
References
Validating DFT Calculations for "6-Chlorohept-4-en-2-yne" Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Density Functional Theory (DFT) Calculations for the Reaction Mechanisms of "6-Chlorohept-4-en-2-yne" and its Analogs.
This guide provides a framework for validating DFT calculations of proposed reaction mechanisms for the novel compound "this compound". Due to the absence of direct experimental data for this specific molecule, this guide establishes a comparative approach, utilizing experimental data from analogous chemical systems to benchmark computational methodologies. This approach is essential for ensuring the accuracy and predictive power of theoretical models in drug development and mechanistic studies where experimental investigation of every intermediate and transition state is unfeasible.
Plausible Reaction Mechanisms for this compound
The structure of this compound, featuring a secondary alkyl chloride adjacent to both a double and a triple bond, suggests several competing reaction pathways. The primary mechanisms to consider are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution (SN1/SN2): These reactions involve the replacement of the chlorine atom by a nucleophile. The SN1 mechanism proceeds through a carbocation intermediate, which would be stabilized by the adjacent π-systems of the alkene and alkyne. The SN2 mechanism involves a concerted backside attack by the nucleophile.
Elimination (E1/E2): These reactions lead to the formation of a new π-bond through the removal of a proton and the chloride ion. The E1 mechanism also proceeds through a carbocation intermediate, while the E2 mechanism is a concerted process requiring a specific anti-periplanar arrangement of the proton and the leaving group. Potential products include conjugated enynes or cumulenic structures.
Experimental Data for Analogous Systems
To validate DFT calculations for this compound, it is crucial to benchmark the chosen computational methods against experimental data from structurally similar compounds. The following table summarizes experimental kinetic data for nucleophilic substitution and elimination reactions of secondary chloroalkenes, which can serve as a reference for validating the computational protocol.
| Reaction Type | Substrate | Nucleophile/Base | Solvent | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| SN2 | 3-Chlorocyclohexene | NaN3 | Methanol | 4.7 x 10⁻⁵ s⁻¹ (at 100°C) | 25.4 | Fictional Example[1] |
| SN1 | 3-Chloro-1-methylcyclohexene | Ethanol | Ethanol | 1.2 x 10⁻⁴ s⁻¹ (at 25°C) | 22.8 | Fictional Example[2] |
| E2 | 2-Chlorobutane | Sodium Ethoxide | Ethanol | 3.0 x 10⁻³ L mol⁻¹ s⁻¹ (at 25°C) | 20.1 | Fictional Example[3] |
| E1 | tert-Amyl Chloride | 80% Ethanol | 80% Ethanol | 3.2 x 10⁻⁵ s⁻¹ (at 25°C) | 23.7 | Fictional Example[4] |
Note: The data in this table is illustrative and should be replaced with actual experimental data from relevant literature for a real-world application.
Experimental Protocols
A detailed experimental protocol is essential for reproducing and validating computational findings. The following outlines a general procedure for studying the kinetics of a reaction involving a chloroalkane.
General Protocol for Kinetic Measurements:
-
Reactant Preparation: Prepare solutions of the substrate (e.g., this compound analog) and the nucleophile/base of known concentrations in the chosen solvent.
-
Temperature Control: Maintain a constant temperature for the reaction mixture using a thermostated bath.
-
Reaction Initiation: Mix the reactant solutions to initiate the reaction.
-
Monitoring Reaction Progress: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Product Quantification: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: Plot the concentration of the reactant/product versus time and fit the data to the appropriate rate law to determine the rate constant. Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.
DFT Calculation Protocol
The following protocol outlines the steps for performing DFT calculations to investigate the reaction mechanisms of this compound.
Computational Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Functional and Basis Set Selection: Choose a suitable density functional and basis set. For halogenated organic compounds, functionals like B3LYP, M06-2X, or ωB97X-D are often used, paired with a basis set such as 6-311+G(d,p) or def2-TZVP. It is recommended to test a few combinations against the experimental data of the analogous system to select the most accurate method.
-
Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Frequency Calculations: Perform frequency calculations to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state to confirm that it connects the correct reactant and product.
-
Energy Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the Gibbs free energies of all species.
-
Solvation Model: Include the effect of the solvent using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
Visualization of Reaction Pathways
Visualizing the computed reaction pathways is crucial for understanding the proposed mechanisms. Graphviz can be used to generate clear diagrams of the reaction coordinates.
SN1 Reaction Pathway:
Caption: SN1 reaction pathway for this compound.
SN2 Reaction Pathway:
Caption: SN2 reaction pathway for this compound.
E1 Reaction Pathway:
Caption: E1 reaction pathway for this compound.
E2 Reaction Pathway:
Caption: E2 reaction pathway for this compound.
Computational Workflow:
References
Safety Operating Guide
Safe Disposal of 6-Chlorohept-4-en-2-yne: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 6-chlorohept-4-en-2-yne, a halogenated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personnel safety and environmental protection.
Proper disposal of hazardous chemicals is a critical component of laboratory safety and regulatory compliance. Due to its chlorinated and unsaturated nature, this compound requires specific handling and disposal procedures. Improper disposal, such as pouring it down the drain or mixing it with regular trash, is strictly prohibited and can lead to environmental contamination and potential health hazards.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions for handling halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2]
Spill Response: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and collected into a designated hazardous waste container.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl | PubChem[4] |
| Molecular Weight | 128.60 g/mol | PubChem[4] |
| Physical State | Presumed to be a liquid at room temperature | Inferred |
| Known Incompatibilities | Strong oxidizing agents, strong bases | General Chemical Principles |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed through an approved hazardous waste program. Adherence to institutional and local regulations is mandatory.
Experimental Protocol for Waste Collection:
-
Waste Identification and Labeling:
-
Waste Segregation:
-
Crucially, do not mix this compound with other waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents. [1]
-
Store the halogenated waste container separately from other chemical waste to prevent accidental mixing.
-
-
Container Management:
-
Use a container made of a material compatible with chlorinated hydrocarbons (e.g., glass or a suitable plastic).
-
Keep the container tightly sealed at all times, except when adding waste.[1][2]
-
The container should be stored in a well-ventilated, secondary containment bin within a designated hazardous waste storage area.[1]
-
-
Disposal Request and Pickup:
-
Once the waste container is full (no more than 90% capacity), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not attempt to dispose of the chemical waste through any other means.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By following these established protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research community.
References
Essential Safety and Logistical Information for Handling 6-Chlorohept-4-EN-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-Chlorohept-4-en-2-yne. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous substance based on its chemical structure—a chlorinated hydrocarbon and a terminal alkyne. Alkynes can be flammable and reactive, while chlorinated hydrocarbons may pose toxicological risks.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive PPE strategy is essential.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and potential projectiles. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consult a glove compatibility chart for specific breakthrough times if available. | Prevents skin contact with the potentially corrosive or toxic substance. |
| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects against splashes and potential ignition sources. |
| Respiratory | Work in a certified chemical fume hood. A respirator with an organic vapor cartridge may be necessary for spill cleanup or if ventilation is inadequate. | Minimizes inhalation of potentially harmful vapors. Alkynes should be handled in a well-ventilated area to avoid inhaling fumes.[1] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and has adequate airflow.
- Have an emergency eyewash station and safety shower readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
- Remove all potential ignition sources from the work area.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- Carefully open the container within the chemical fume hood.
- Use compatible, clean, and dry glassware and equipment.
- Dispense the required amount of this compound slowly and carefully to avoid splashing.
- Keep the container tightly sealed when not in use.
3. In Case of a Spill:
- Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
- For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
- Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
- Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Halogenated organic wastes should be collected separately from non-halogenated waste streams.[3][4][5][6]
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a designated and clearly labeled hazardous waste container.
- The container must be made of a compatible material and have a secure, tight-fitting lid.
- The label should clearly state "Hazardous Waste - Halogenated Organic Compound" and list the chemical name: "this compound".
2. Waste Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is well-ventilated and away from incompatible materials.
3. Waste Disposal:
- Follow your institution's specific procedures for the disposal of hazardous chemical waste.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not pour this chemical down the drain.[6]
Workflow for Safe Handling and Disposal
References
- 1. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 2. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
